3-(Isopropoxycarbonyl)phenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-propan-2-yloxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO4/c1-7(2)15-10(12)8-4-3-5-9(6-8)11(13)14/h3-7,13-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVODQWMURGQMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)OC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370253 | |
| Record name | 3-(isopropoxycarbonyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342002-80-6 | |
| Record name | 1-(1-Methylethyl) 3-boronobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=342002-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(isopropoxycarbonyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Isopropoxycarbonyl)phenylboronic Acid
This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and applications of 3-(Isopropoxycarbonyl)phenylboronic acid, a versatile building block in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
Chemical Properties and Data
This compound is a substituted aromatic boronic acid. The presence of the isopropoxycarbonyl group at the meta position influences its electronic properties and reactivity. Boronic acids are known for their ability to form reversible covalent bonds with diols, a key feature exploited in various applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃BO₄ | [1] |
| Molecular Weight | 208.02 g/mol | [1] |
| CAS Number | 342002-80-6 | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 153-154 °C | [3] |
| Boiling Point | Not available | |
| Density | 0.912 g/cm³ | [3] |
| Refractive Index | 1.408-1.410 | [3] |
| Solubility | Phenylboronic acids are generally soluble in many polar organic solvents and have low solubility in nonpolar solvents like hexanes. Specific quantitative data for this compound is not readily available, but it is expected to be soluble in solvents such as methanol, ethanol, acetone, and DMSO. Its water solubility is likely low.[4][5] | |
| Storage | Store at room temperature in a dry, well-ventilated place. Keep container tightly closed.[2] |
Synthesis and Purification
While a specific, detailed protocol for the synthesis of this compound is not widely published in peer-reviewed literature, a general and reliable method for the synthesis of arylboronic acids involves the reaction of an aryl Grignard or organolithium reagent with a trialkyl borate followed by acidic hydrolysis. A plausible synthetic route is outlined below.
Experimental Protocol: Synthesis
Reaction Scheme:
Figure 1: Plausible synthetic workflow for this compound.
Materials:
-
Isopropyl 3-bromobenzoate
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
-
Triisopropyl borate
-
Hydrochloric acid (e.g., 1 M)
-
Ethyl acetate
-
Hexanes
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a small crystal of iodine and gently heat to activate the magnesium. Add a solution of isopropyl 3-bromobenzoate in anhydrous THF dropwise to the magnesium suspension. Maintain a gentle reflux. After the addition is complete, continue to stir the reaction mixture at reflux until the magnesium is consumed.
-
Borylation: Cool the Grignard solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of triisopropyl borate in anhydrous THF via the dropping funnel, maintaining the temperature below -60 °C. After the addition, allow the reaction mixture to warm to room temperature and stir overnight.
-
Hydrolysis and Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure to yield the crude product.
Experimental Protocol: Purification
Purification of boronic acids can often be achieved by recrystallization.[6][7][8]
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes turbid.
-
Allow the solution to cool to room temperature, and then place it in a refrigerator to facilitate crystallization.
-
Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.
Alternatively, column chromatography on silica gel can be employed, though boronic acids can sometimes be challenging to purify via this method.[6]
Spectroscopic Characterization
The structure of this compound can be confirmed using various spectroscopic techniques. Below are the expected characteristic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The aromatic protons will appear as multiplets in the range of approximately 7.5-8.5 ppm. The methine proton will be a septet around 5.2 ppm, and the methyl protons will be a doublet around 1.4 ppm.
-
¹³C NMR: The carbon NMR will show signals for the aromatic carbons, the carbonyl carbon of the ester, and the carbons of the isopropyl group. The carbon attached to the boron atom is often broad or not observed.
-
¹¹B NMR: The ¹¹B NMR spectrum is a key tool for characterizing boronic acids. For a tricoordinate boronic acid, a broad signal is expected in the range of 27-33 ppm.[9][10] Upon formation of a tetracoordinate boronate ester (e.g., by reaction with a diol or in the presence of a Lewis base), this signal will shift upfield to a region between 5 and 15 ppm.[11]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.[12][13][14][15][16]
Table 2: Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration |
| ~3300 (broad) | O-H stretch of the B(OH)₂ group |
| ~1715 | C=O stretch of the ester |
| ~1600, 1480 | C=C aromatic ring stretches |
| ~1350 | B-O asymmetric stretch |
| ~1250 | C-O stretch of the ester |
| ~700-900 | C-H out-of-plane bending of the aromatic ring |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of phenylboronic acids can be complex due to the tendency to form cyclic trimeric anhydrides (boroxines) in the gas phase.[17] Electrospray ionization (ESI-MS) is often a softer ionization technique. The mass spectrum would be expected to show the molecular ion peak [M]⁺ or [M+H]⁺, along with fragmentation patterns corresponding to the loss of the isopropoxy group, the entire ester group, and water molecules.[18][19]
Applications in Drug Development and Organic Synthesis
Phenylboronic acids are crucial reagents in modern organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction for the formation of C-C bonds.[20] In drug discovery, the boronic acid moiety is a key pharmacophore that can act as a transition-state analog inhibitor of serine proteases and can also be used for targeted drug delivery.[21]
Suzuki-Miyaura Cross-Coupling Reactions
This compound can be coupled with a variety of aryl or vinyl halides or triflates in the presence of a palladium catalyst and a base to form biaryl or aryl-alkene structures, which are common motifs in pharmaceuticals.
Figure 2: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Role in Medicinal Chemistry and Drug Discovery
The boronic acid functional group is a versatile pharmacophore. Its ability to form reversible covalent bonds with the hydroxyl groups of serine residues in the active sites of enzymes makes it a potent inhibitor of serine proteases. Phenylboronic acid derivatives have been extensively studied as inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[5][22][23][24]
Furthermore, the affinity of phenylboronic acids for diols is exploited for targeting sialic acid residues that are overexpressed on the surface of cancer cells. This interaction provides a mechanism for the targeted delivery of cytotoxic agents or imaging probes to tumors.[25][26][27]
Figure 3: Key biological applications of phenylboronic acid derivatives.
While specific drugs developed using this compound are not prominently documented, its structural features make it a valuable intermediate for creating libraries of compounds for screening against various biological targets. The isopropoxycarbonyl group can be hydrolyzed to the corresponding carboxylic acid, providing a handle for further derivatization or for improving pharmacokinetic properties.[22]
Involvement in Signaling Pathways
Phenylboronic acid and its derivatives have been shown to inhibit cancer cell migration by affecting key signaling networks. Studies have indicated that these compounds can decrease the activity of Rho family GTPases, such as RhoA, Rac1, and Cdc42, which are crucial regulators of the actin cytoskeleton and cell motility.[28] By inhibiting these pathways, phenylboronic acids may interfere with the metastatic cascade of cancer. The precise mechanism by which this compound might influence these or other signaling pathways would require specific biological investigation.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its chemical properties, particularly the reactivity of the boronic acid moiety, make it a versatile tool for the construction of complex molecules and for the design of targeted therapeutics. While detailed experimental data for this specific compound is somewhat limited in the public domain, this guide provides a solid foundation based on the well-established chemistry of phenylboronic acids and their derivatives. Further research into the specific applications and biological activity of this compound is warranted and could lead to the development of novel pharmaceuticals and advanced materials.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 10. mdpi.com [mdpi.com]
- 11. par.nsf.gov [par.nsf.gov]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids [beilstein-journals.org]
- 14. researchgate.net [researchgate.net]
- 15. tsapps.nist.gov [tsapps.nist.gov]
- 16. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 19. researchgate.net [researchgate.net]
- 20. nbinno.com [nbinno.com]
- 21. Phenylboronic Acid Derivatives as Validated Leads Active in Clinical Strains Overexpressing KPC-2: A Step against Bacterial Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00005F [pubs.rsc.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(Isopropoxycarbonyl)phenylboronic acid (CAS: 342002-80-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Isopropoxycarbonyl)phenylboronic acid is a valuable organoboron compound widely utilized in organic synthesis, particularly as a key building block in the formation of carbon-carbon and carbon-heteroatom bonds. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental to the construction of complex molecular architectures found in pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, and applications of this compound, with a focus on detailed experimental protocols and data for researchers in drug discovery and development.
Physicochemical and Safety Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and use in experimental setups.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 342002-80-6 | [1] |
| Molecular Formula | C₁₀H₁₃BO₄ | [1] |
| Molecular Weight | 208.02 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | 0.912 g/cm³ | [2] |
| Refractive Index | 1.408-1.41 | [2] |
| Flash Point | 42 °C | [2] |
| Storage Temperature | 0-6 °C | [2] |
Safety Information:
This compound should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves and safety glasses. It is classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation.[3]
Table 2: Hazard and Precautionary Statements
| Category | Statement |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Synthesis and Purification
The synthesis of this compound typically involves the borylation of an appropriately substituted aryl halide. A common precursor is isopropyl 3-bromobenzoate. The following is a representative experimental protocol.
Experimental Protocol: Synthesis of this compound
Reaction Scheme:
Caption: General synthetic scheme for this compound.
Materials:
-
Isopropyl 3-bromobenzoate
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate (B(O-iPr)₃)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of isopropyl 3-bromobenzoate (1 equivalent) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium (1.1 equivalents) is added dropwise to the solution, and the mixture is stirred at -78 °C for 1 hour.
-
Triisopropyl borate (1.2 equivalents) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of 1 M HCl.
-
The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.
Experimental Protocol: Purification by Recrystallization
Procedure:
-
The crude this compound is dissolved in a minimal amount of a hot solvent, such as a mixture of ethyl acetate and hexanes.
-
The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum to afford the purified product.[4]
Applications in Suzuki-Miyaura Cross-Coupling
This compound is a versatile reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds, which are common motifs in many pharmaceutical agents.[5][6]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Reaction Scheme:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., a mixture of toluene, ethanol, and water)
Procedure:
-
To a reaction vessel are added the aryl bromide, this compound, palladium catalyst, and base.
-
The solvent system is added, and the mixture is degassed by bubbling with an inert gas for 15-20 minutes.
-
The reaction mixture is heated to reflux (typically 80-100 °C) and stirred until the starting materials are consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl compound.[7]
Characterization Data
While specific, publicly available spectra for this compound are limited, the following tables outline the expected characteristic signals based on its structure and data from similar compounds.
Table 3: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.4 | s | 1H | Ar-H (proton between boronic acid and ester) |
| ~8.1 | d | 1H | Ar-H |
| ~7.9 | d | 1H | Ar-H |
| ~7.5 | t | 1H | Ar-H |
| ~5.2 | septet | 1H | CH(CH₃)₂ |
| ~1.4 | d | 6H | CH(CH ₃)₂ |
| ~8.0-9.0 | br s | 2H | B(OH )₂ |
Table 4: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~166 | C=O (ester) |
| ~135-140 | Ar-C |
| ~130-135 | Ar-C (ipso-B) |
| ~128-130 | Ar-C |
| ~70 | C H(CH₃)₂ |
| ~22 | CH(C H₃)₂ |
Table 5: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3200 (broad) | O-H stretch (boronic acid) |
| ~3000-2850 | C-H stretch (aliphatic and aromatic) |
| ~1715 | C=O stretch (ester) |
| ~1600, 1470 | C=C stretch (aromatic) |
| ~1350 | B-O stretch |
| ~1250 | C-O stretch (ester) |
Mass Spectrometry:
The expected molecular ion peak [M+H]⁺ in high-resolution mass spectrometry (HRMS) would be approximately m/z 209.09.
Role in Drug Discovery and Development
Phenylboronic acids are crucial intermediates in the synthesis of a wide range of pharmaceuticals.[8][9] Their ability to participate in robust and versatile cross-coupling reactions allows for the efficient construction of complex molecular scaffolds. This compound, with its ester functionality, offers a handle for further chemical transformations or can act as a key structural element in a final active pharmaceutical ingredient (API). The isopropoxycarbonyl group can influence the pharmacokinetic properties of a molecule, such as its solubility and metabolic stability. Researchers can leverage this building block in lead optimization campaigns to explore structure-activity relationships and develop novel drug candidates.
Caption: Role of this compound in a drug discovery workflow.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and development. Its utility in forming carbon-carbon bonds via Suzuki-Miyaura coupling, combined with the potential for further modification of its ester group, makes it an important tool for medicinal chemists. This guide provides essential data and detailed protocols to facilitate its effective use in the laboratory. As with any chemical reagent, proper handling and safety precautions are paramount.
References
- 1. chemscene.com [chemscene.com]
- 2. parchem.com [parchem.com]
- 3. 3-[(Isopropoxycarbonyl)amino]phenylboronic acid | 1638329-69-7 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. tcichemicals.com [tcichemicals.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. nbinno.com [nbinno.com]
- 9. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-(Isopropoxycarbonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-(isopropoxycarbonyl)phenylboronic acid, a valuable building block in medicinal chemistry and drug discovery. The document details two primary synthetic methodologies, including experimental protocols and expected quantitative data. Furthermore, it visualizes a key application of phenylboronic acids in enzyme inhibition, relevant to its utility in the development of novel therapeutics.
Introduction
This compound is an organic compound featuring a phenylboronic acid moiety and an isopropyl ester functional group. This bifunctionality makes it a versatile reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The boronic acid group allows for the formation of new carbon-carbon bonds, while the isopropyl ester can be hydrolyzed to the corresponding carboxylic acid, offering a handle for further functionalization or for modulating the pharmacokinetic properties of a drug candidate. The synthesis of this compound can be approached through two principal routes: the esterification of 3-carboxyphenylboronic acid or the palladium-catalyzed borylation of isopropyl 3-bromobenzoate.
Synthetic Methodologies
Two robust methods for the synthesis of this compound are presented below. Each method has its advantages and can be selected based on the availability of starting materials and desired scale of the reaction.
2.1. Method 1: Fischer Esterification of 3-Carboxyphenylboronic Acid
This method involves the acid-catalyzed esterification of commercially available 3-carboxyphenylboronic acid with isopropanol. The reaction is driven to completion by removing the water formed during the reaction, often by azeotropic distillation.[1][2]
2.1.1. Experimental Protocol: Synthesis of this compound via Fischer Esterification
-
Materials:
-
3-Carboxyphenylboronic acid
-
Isopropanol
-
Toluene
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-carboxyphenylboronic acid (1.0 equivalent), isopropanol (3.0-5.0 equivalents), and a suitable solvent such as toluene.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 1-2 mol%) or p-toluenesulfonic acid (e.g., 5 mol%).[2]
-
Heat the reaction mixture to reflux. The water produced during the esterification will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography on silica gel.
-
2.2. Method 2: Palladium-Catalyzed Borylation of Isopropyl 3-Bromobenzoate
This method utilizes a palladium-catalyzed cross-coupling reaction, specifically the Miyaura borylation, to introduce the boronic acid moiety onto an aromatic ring. The starting material, isopropyl 3-bromobenzoate, is reacted with a boron source, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[3][4]
2.2.1. Experimental Protocol: Synthesis of Isopropyl 3-Bromobenzoate
-
Materials:
-
3-Bromobenzoic acid
-
Isopropanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve 3-bromobenzoic acid (1.0 equivalent) in an excess of isopropanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After cooling, remove the excess isopropanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain isopropyl 3-bromobenzoate, which can be purified by distillation if necessary.
-
2.2.2. Experimental Protocol: Palladium-Catalyzed Borylation
-
Materials:
-
Isopropyl 3-bromobenzoate
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂)
-
Ligand (e.g., dppf, SPhos)
-
Base (e.g., potassium acetate (KOAc), potassium carbonate (K₂CO₃))
-
Anhydrous and degassed solvent (e.g., dioxane, toluene, or DMF)
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine isopropyl 3-bromobenzoate (1.0 equivalent), bis(pinacolato)diboron (1.1-1.5 equivalents), the palladium catalyst (e.g., 1-5 mol%), the ligand, and the base (2.0-3.0 equivalents).
-
Add the anhydrous and degassed solvent.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for several hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
After filtration, concentrate the solvent under reduced pressure. The resulting pinacol ester can be hydrolyzed to the boronic acid by treatment with an aqueous acid (e.g., HCl).
-
The final product, this compound, can be purified by recrystallization or column chromatography.
-
Quantitative Data
The following tables summarize the key quantitative data for the synthesis and characterization of this compound and its precursors.
Table 1: Reaction Parameters and Expected Yields
| Synthesis Step | Reactants | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| Method 1: Fischer Esterification | 3-Carboxyphenylboronic acid, Isopropanol | H₂SO₄ or p-TsOH | Toluene | Reflux | 4-24 | 70-90 |
| Method 2: Precursor Synthesis | 3-Bromobenzoic acid, Isopropanol | H₂SO₄ | Isopropanol | Reflux | 2-6 | 85-95 |
| Method 2: Borylation | Isopropyl 3-bromobenzoate, B₂pin₂ | Pd(dppf)Cl₂, KOAc | Dioxane | 80-100 | 12-24 | 60-85 |
Table 2: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity (%) | Expected ¹H NMR Signals (ppm, CDCl₃) | Expected ¹³C NMR Signals (ppm, CDCl₃) |
| This compound | C₁₀H₁₃BO₄ | 208.02 | White to off-white solid | >98 | ~8.2 (s, 1H), ~8.1 (d, 1H), ~7.9 (d, 1H), ~7.4 (t, 1H), ~5.2 (septet, 1H), ~1.4 (d, 6H) | ~166, ~136, ~134, ~131, ~129, ~128, ~69, ~22 |
| Isopropyl 3-bromobenzoate | C₁₀H₁₁BrO₂ | 243.09 | Colorless liquid | >97 | ~8.1 (t, 1H), ~7.9 (dt, 1H), ~7.6 (dt, 1H), ~7.3 (t, 1H), ~5.2 (septet, 1H), ~1.4 (d, 6H) | ~165, ~136, ~133, ~130, ~128, ~122, ~69, ~22 |
| 3-Carboxyphenylboronic acid | C₇H₇BO₄ | 165.94 | White solid | >98 | ~8.4 (s, 1H), ~8.1 (d, 1H), ~8.0 (d, 1H), ~7.5 (t, 1H) | ~168, ~137, ~134, ~131, ~130, ~129 |
Note: Expected NMR chemical shifts are estimations based on analogous compounds and may vary depending on the solvent and other experimental conditions.[5]
Visualization of a Key Application
Phenylboronic acids are of significant interest in drug development due to their ability to form reversible covalent bonds with diols, a common structural motif in biological molecules like sugars and the active sites of certain enzymes. This property makes them effective enzyme inhibitors.
4.1. Mechanism of Enzyme Inhibition by Phenylboronic Acid Derivatives
The following diagram illustrates the general mechanism by which a substituted phenylboronic acid can act as a competitive inhibitor of a serine protease, an important class of enzymes in many physiological and pathological processes.
Caption: Competitive inhibition of a serine protease by a phenylboronic acid derivative.
4.2. Experimental Workflow for Synthesis and Purification
The following diagram outlines a typical workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
References
- 1. athabascau.ca [athabascau.ca]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 4. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives [organic-chemistry.org]
- 5. rsc.org [rsc.org]
An In-depth Technical Guide to 3-(Isopropoxycarbonyl)phenylboronic acid: Structure, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Isopropoxycarbonyl)phenylboronic acid is a versatile organic compound that serves as a crucial building block in modern synthetic chemistry, particularly in the realm of drug discovery and development. Its unique structural features, combining a boronic acid moiety with an isopropoxycarbonyl group, make it a valuable reagent for the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and key applications of this compound, with a focus on its utility for professionals in the pharmaceutical and life sciences industries. Detailed experimental protocols and characterization data are presented to facilitate its practical application in the laboratory.
Introduction
Phenylboronic acids are a class of organoboron compounds that have gained immense popularity in organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction has revolutionized the way medicinal chemists approach the synthesis of biaryl and heteroaryl structures, which are common motifs in many drug molecules. The functionalization of the phenyl ring in these boronic acids allows for the introduction of diverse chemical handles, enabling the fine-tuning of physicochemical and pharmacological properties of the target compounds.
This compound, with its ester functionality at the meta-position, offers a unique combination of reactivity and functionality. The boronic acid group serves as the reactive handle for cross-coupling, while the isopropoxycarbonyl group can influence solubility, act as a site for further chemical modification, or participate in key binding interactions with biological targets.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 342002-80-6 | [1] |
| Molecular Formula | C₁₀H₁₃BO₄ | [1] |
| Molecular Weight | 208.02 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Purity | ≥98% | [1] |
| Storage | Store at room temperature, sealed in a dry environment. | [1] |
| Flash Point | 42 °C | [2] |
| Density | 0.912 g/cm³ | [2] |
| Refractive Index | 1.408-1.410 | [2] |
Synthesis and Characterization
Synthetic Approach
The synthesis would commence with the formation of a Grignard reagent from 3-bromobenzoic acid isopropyl ester. This is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperature. Subsequent hydrolysis of the resulting boronate ester under acidic conditions yields the desired this compound.
dot
Caption: General synthetic workflow for this compound.
Spectroscopic Characterization
The structure of this compound can be unequivocally confirmed by standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. Although a specific spectrum for this compound is not publicly available, expected chemical shifts and characteristic peaks can be predicted based on analogous structures. For instance, the closely related 3-isopropoxyphenylboronic acid catechol ester has been characterized, providing valuable reference data.[3]
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | ~8.2 | s | - | Ar-H (position 2) |
| ~8.0 | d | ~7.5 | Ar-H (position 4 or 6) | |
| ~7.8 | d | ~7.5 | Ar-H (position 6 or 4) | |
| ~7.4 | t | ~7.5 | Ar-H (position 5) | |
| ~5.2 | septet | ~6.0 | -CH(CH₃)₂ | |
| ~1.4 | d | ~6.0 | -CH(CH ₃)₂ | |
| ¹³C NMR | ~166 | s | - | C=O |
| ~135 | s | - | Ar-C (position 2) | |
| ~133 | s | - | Ar-C (position 4 or 6) | |
| ~131 | s | - | Ar-C (position 1) | |
| ~130 | s | - | Ar-C (position 3) | |
| ~129 | s | - | Ar-C (position 5) | |
| ~128 | s | - | Ar-C (position 6 or 4) | |
| ~69 | s | - | -C H(CH₃)₂ | |
| ~22 | s | - | -CH(C H₃)₂ |
Note: The carbon atom attached to the boron may not be observed or may appear as a broad signal in the ¹³C NMR spectrum.
Applications in Organic Synthesis and Drug Discovery
The primary application of this compound in the context of drug discovery is its use as a coupling partner in Suzuki-Miyaura reactions. This reaction facilitates the formation of a carbon-carbon bond between the boronic acid-bearing phenyl ring and various aryl, heteroaryl, or vinyl halides or triflates.
dot
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol for a General Suzuki-Miyaura Coupling
The following is a general procedure for a Suzuki-Miyaura cross-coupling reaction that can be adapted for use with this compound.
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)
-
Solvent (e.g., Dioxane/Water, Toluene/Water, DMF)
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, and the base.
-
Add the solvent system to the vessel.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Add the palladium catalyst to the mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Table 3: Example Suzuki-Miyaura Coupling Reactions with Phenylboronic Acids
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 | [4] |
| 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 100 | 18 | 88 | |
| 1-Iodo-3-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 90 | 6 | 92 |
Note: These are representative examples; specific conditions for this compound may vary.
Role in Drug Design and Medicinal Chemistry
The incorporation of the 3-(isopropoxycarbonyl)phenyl moiety into a drug candidate can serve several purposes:
-
Scaffold Hopping and SAR Studies: It provides a readily available building block for generating libraries of compounds for structure-activity relationship (SAR) studies.
-
Modulation of Physicochemical Properties: The ester group can influence solubility, lipophilicity, and metabolic stability.
-
Prodrug Strategies: The ester could potentially be designed as a prodrug, which is hydrolyzed in vivo to a carboxylic acid, potentially altering the drug's pharmacokinetic profile or targeting specific tissues.
-
Hydrogen Bonding Interactions: The carbonyl oxygen can act as a hydrogen bond acceptor, which could be crucial for binding to a biological target.
While no specific drug candidates containing the this compound moiety are currently in the public domain, the broader class of phenylboronic acids has seen significant success, with several approved drugs and numerous compounds in clinical trials.
Conclusion
This compound is a valuable and versatile reagent for organic synthesis, particularly for the construction of complex biaryl structures relevant to drug discovery. Its straightforward application in Suzuki-Miyaura cross-coupling reactions, combined with the potential for the isopropoxycarbonyl group to modulate molecular properties, makes it an attractive tool for medicinal chemists. This guide has provided a comprehensive overview of its properties, a plausible synthetic strategy, and a general experimental protocol for its application, aiming to facilitate its use in the research and development of new therapeutic agents. As the demand for novel and diverse chemical matter continues to grow in the pharmaceutical industry, the importance of functionalized building blocks like this compound is set to increase.
References
An In-depth Technical Guide to the Solubility of 3-(Isopropoxycarbonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Isopropoxycarbonyl)phenylboronic acid. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents solubility data for the parent compound, phenylboronic acid, and a structurally related compound, isobutoxyphenylboronic acid, as relevant proxies. The guide details established experimental protocols for determining the solubility of boronic acids, offering a framework for researchers to ascertain the solubility of the title compound and its analogs. Furthermore, this document includes visualizations of a standard solubility determination workflow to provide a practical context for its application.
Introduction to this compound
This compound is an organic compound featuring both a boronic acid functional group and an isopropoxycarbonyl group attached to a phenyl ring.[1][2][3] The boronic acid moiety makes it a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which is a cornerstone for creating carbon-carbon bonds in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[4][5] The isopropoxycarbonyl group influences the molecule's polarity, and thus its solubility profile. An understanding of its solubility is critical for its use in drug discovery and development, impacting formulation, purification, and bioavailability.[6][7]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. These parameters are crucial in predicting its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃BO₄ | [1] |
| Molecular Weight | 208.02 g/mol | [1] |
| LogP | -0.0684 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Rotatable Bonds | 3 | [1] |
Solubility Data of Analogous Compounds
In the absence of specific solubility data for this compound, the following tables summarize the solubility of phenylboronic acid and isobutoxyphenylboronic acid in various solvents. This information can serve as a valuable reference point for estimating the solubility of the target compound. The introduction of an isobutoxy group to the phenylboronic acid ring generally increases solubility in most solvents.[8][9]
Table 1: Solubility of Phenylboronic Acid in Organic Solvents [10][11][12]
| Solvent | Qualitative Solubility |
| Ether (e.g., dipropyl ether) | High |
| Ketones (e.g., acetone) | High |
| Chloroform | Moderate |
| Hydrocarbons (e.g., methylcyclohexane) | Very Low |
Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Organic Solvents [8][9]
| Solvent | Qualitative Solubility |
| Chloroform | High |
| 3-Pentanone | High |
| Acetone | High |
| Dipropyl Ether | Moderate |
| Methylcyclohexane | Low |
It has been noted that the ortho-isomer of isobutoxyphenylboronic acid exhibits significantly higher solubility than the meta and para isomers across various solvents.[8][9]
Table 3: Solubility of Phenylboronic Acid in Water
| Temperature | Solubility (g / 100 g H₂O) | Reference |
| 20 °C | 1.9 | [9][12] |
Generally, the solubility of phenylboronic compounds in water is considered low.[13][14] The introduction of substituents like isobutoxy, carboxyl, or trifluoromethyl groups tends to decrease the solubility in water compared to the unsubstituted phenylboronic acid.[13][14]
Experimental Protocol for Solubility Determination
A common and reliable technique for determining the solubility of boronic acids is the dynamic (synthetic) method.[8][9][10][11][12][15] This method involves monitoring the disappearance of turbidity of a solid-liquid mixture as the temperature is slowly increased.
Materials and Equipment
-
This compound
-
Selected organic solvents (e.g., acetone, acetonitrile, toluene, methanol)
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating thermostat bath
-
Calibrated thermometer or temperature probe
-
Luminance probe or a laser beam and photodetector
-
Analytical balance
Procedure
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel.
-
Heating and Observation: Place the vessel in the thermostat bath and begin stirring the mixture. The temperature of the bath is slowly and constantly increased (e.g., at a rate of 0.1-0.5 °C/min).[15]
-
Turbidity Measurement: Continuously monitor the turbidity of the solution. This can be done visually or more accurately using a luminance probe or by observing the scattering of a laser beam passing through the solution.[8][9][10][11][12][15]
-
Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.[15]
-
Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of a boronic acid using the dynamic method.
Caption: A typical workflow for determining compound solubility.
Logical Relationship in Suzuki-Miyaura Coupling
This compound is a key reactant in Suzuki-Miyaura cross-coupling reactions, a fundamental process in pharmaceutical synthesis.[4] The diagram below outlines the logical relationship of the components in this reaction.
Caption: Key components of the Suzuki-Miyaura coupling reaction.
Conclusion
While direct quantitative solubility data for this compound remains scarce in the public domain, this guide provides a robust framework for researchers and drug development professionals. By referencing the solubility of analogous compounds like phenylboronic acid and isobutoxyphenylboronic acid, and by employing the detailed experimental protocol for solubility determination, scientists can effectively characterize the solubility profile of this important synthetic building block. A thorough understanding of its solubility is paramount for optimizing its use in organic synthesis and for the successful formulation of potential pharmaceutical products.
References
- 1. chemscene.com [chemscene.com]
- 2. parchem.com [parchem.com]
- 3. This compound - CAS:342002-80-6 - Sunway Pharm Ltd [3wpharm.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [kuscholarworks.ku.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. d-nb.info [d-nb.info]
- 13. scispace.com [scispace.com]
- 14. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]
- 15. benchchem.com [benchchem.com]
Stability and Storage of 3-(Isopropoxycarbonyl)phenylboronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(Isopropoxycarbonyl)phenylboronic acid. Due to the limited availability of specific stability data for this compound, this guide draws upon established knowledge of arylboronic acid chemistry, providing a robust framework for its handling and use in research and development.
Core Concepts in Arylboronic Acid Stability
Arylboronic acids are generally crystalline solids that are relatively stable to air and moisture compared to other organometallic reagents. However, they are susceptible to several degradation pathways that can impact their purity and reactivity over time. The primary degradation routes are oxidative degradation and protodeboronation. The rate of these degradation processes can be influenced by factors such as substitution on the aromatic ring, temperature, light, moisture, and the presence of impurities.
Recommended Storage and Handling
Proper storage and handling are critical to maintain the integrity of this compound. The following recommendations are based on general best practices for arylboronic acids and available supplier information.
Table 1: Recommended Storage and Handling of this compound
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature. | Avoids exposure to excessive heat which can accelerate degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with oxygen and moisture, thereby reducing oxidative degradation and hydrolysis. |
| Moisture | Keep in a tightly sealed container in a dry place. | Arylboronic acids can be hygroscopic and excess moisture can facilitate degradation. |
| Light | Store in an opaque or amber container. | Protects the compound from light-catalyzed degradation. |
| Purity | Use high-purity material and avoid cross-contamination. | The presence of metal impurities or other reactive species can catalyze degradation. |
Potential Degradation Pathways
The two primary degradation pathways for this compound are protodeboronation and oxidation. These reactions lead to the formation of impurities that can complicate synthetic procedures and compromise the quality of the final products.
Protodeboronation
Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond. This process is often catalyzed by acids, bases, or metal ions and can be accelerated by heat. For this compound, this would result in the formation of isopropyl benzoate.
Logical Flow of Protodeboronation
Caption: Protodeboronation of this compound.
Oxidative Degradation
Oxidative degradation involves the oxidation of the boronic acid to the corresponding phenol. This is a common degradation pathway for boronic acids and can occur in the presence of various oxidizing agents, including atmospheric oxygen. For this compound, this would yield isopropyl 3-hydroxybenzoate. Studies have shown that the oxidation of phenylboronic acids can proceed via reactive oxygen species.[1][2]
Logical Flow of Oxidative Degradation
References
physical and chemical characteristics of 3-(Isopropoxycarbonyl)phenylboronic acid
An In-depth Technical Guide to 3-(Isopropoxycarbonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile organic compound widely utilized in synthetic chemistry, particularly as a building block in cross-coupling reactions. This technical guide provides a comprehensive overview of its physical and chemical characteristics, supported by structured data, detailed experimental protocols, and logical workflow diagrams. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the core knowledge required for the effective application of this reagent in their work.
Core Physical and Chemical Properties
This compound, with the CAS number 342002-80-6, is a white to off-white crystalline solid at room temperature.[1] It is an important intermediate in organic synthesis, valued for the dual reactivity of its boronic acid and ester functional groups. The compound is often supplied containing varying amounts of its anhydride form, the corresponding boroxine.[1][2]
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Units |
| Identifier | ||
| CAS Number | 342002-80-6 | N/A |
| Molecular Formula | C₁₀H₁₃BO₄ | N/A |
| Molecular Weight | 208.02 | g/mol [2][3] |
| Physical Properties | ||
| Appearance | White to Almost white powder/crystal | N/A[1] |
| Melting Point | 153 - 154 | °C[3][4] |
| Boiling Point | 409 | °C at 760 mmHg[4] |
| Density | 0.912 | g/cm³[3] |
| Flash Point | 42 | °C[3] |
| Refractive Index | 1.408 - 1.41 | N/A[3][4] |
| Spectroscopic & Computational Data | ||
| Topological Polar Surface Area (TPSA) | 66.76 | Ų[5] |
| LogP | -0.0684 | N/A[5] |
| H-Bond Acceptors | 4 | [5] |
| H-Bond Donors | 2 | [5] |
| Rotatable Bonds | 3 | [5] |
Solubility and Stability
Solubility: While specific solubility data for this compound is not extensively published, general trends for phenylboronic acids suggest good solubility in polar organic solvents like ethers and ketones, moderate solubility in chloroform, and poor solubility in nonpolar hydrocarbon solvents.[6] Phenylboronic acids typically exhibit low solubility in water.[7][8]
Stability and Storage: Boronic acids are susceptible to oxidative degradation, which can be a significant issue in biological contexts.[9][10] They can also undergo dehydration, especially upon heating, to form a trimeric anhydride known as a boroxine.[11][12] For optimal stability, this compound should be stored in a cool, dark, and dry environment, sealed from atmospheric moisture.[2][13] Recommended storage temperatures vary by supplier, often cited as room temperature, 0-6°C, or below 15°C.[2][3][13][14]
Chemical Synthesis and Reactivity
General Synthesis Protocol
The synthesis of arylboronic acids like this compound typically follows a common pathway involving the formation of an organometallic intermediate followed by reaction with a borate ester and subsequent hydrolysis.
Experimental Protocol: Synthesis via Grignard Reagent
-
Objective: To synthesize this compound from isopropyl 3-bromobenzoate.
-
Step 1: Grignard Reagent Formation. Isopropyl 3-bromobenzoate is reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the corresponding phenylmagnesium bromide reagent.[11][12]
-
Step 2: Borylation. The freshly prepared Grignard reagent is then added slowly to a solution of a trialkyl borate, such as trimethyl borate or triisopropyl borate, at a low temperature (e.g., -78 °C to 0 °C) in an anhydrous solvent. This forms a boronic ester intermediate.
-
Step 3: Hydrolysis. The reaction mixture is warmed to room temperature and then hydrolyzed, typically by the addition of an aqueous acid (e.g., HCl). This step cleaves the boronic ester to yield the final this compound product.[11][15]
-
Step 4: Purification. The crude product is extracted from the aqueous layer using an organic solvent. The combined organic layers are dried, and the solvent is removed under reduced pressure. The final product can be purified by recrystallization or column chromatography.
Caption: General workflow for the synthesis of this compound.
Core Reactivity: The Suzuki-Miyaura Coupling
A primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the phenyl ring of the boronic acid and an organohalide (or triflate). It is a cornerstone of modern organic synthesis for constructing biaryl systems, which are common motifs in pharmaceuticals and advanced materials.[11]
The catalytic cycle involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (R-X) to form a palladium(II) intermediate.
-
Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the palladium(II) center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst.
Caption: Key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.
Applications in Research and Development
The unique structure of this compound makes it a valuable reagent in several areas:
-
Drug Discovery: As a building block in medicinal chemistry, it enables the synthesis of complex molecules with potential therapeutic activity. The biaryl structures formed via Suzuki coupling are prevalent in many drug candidates.
-
Materials Science: It is used in the synthesis of organic electronic materials, such as polymers for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where conjugated aryl systems are crucial.
-
Protecting Group Chemistry: Like other boronic acids, it can be used to reversibly protect 1,2- and 1,3-diols, a common strategy in the multi-step synthesis of complex natural products and carbohydrates.[11][12]
References
- 1. This compound | 342002-80-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. This compound - CAS:342002-80-6 - Sunway Pharm Ltd [3wpharm.com]
- 3. parchem.com [parchem.com]
- 4. Page loading... [guidechem.com]
- 5. chemscene.com [chemscene.com]
- 6. d-nb.info [d-nb.info]
- 7. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 12. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 13. This compound | 342002-80-6 | TCI EUROPE N.V. [tcichemicals.com]
- 14. 3-[(Isopropoxycarbonyl)amino]phenylboronic acid | 1638329-69-7 [sigmaaldrich.com]
- 15. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
An In-depth Technical Guide to 3-(Isopropoxycarbonyl)phenylboronic Acid for Researchers and Drug Development Professionals
Introduction
3-(Isopropoxycarbonyl)phenylboronic acid is an organic compound with significant potential in the fields of synthetic chemistry and drug development. As a member of the boronic acid family, it serves as a versatile building block in cross-coupling reactions and as a pharmacophore with unique biological interaction capabilities. This technical guide provides a comprehensive overview of its chemical properties, a detailed methodology for its synthesis and purification, and explores its potential applications in cancer research, including relevant signaling pathways and experimental workflows.
Chemical and Physical Properties
This compound, with the chemical formula C10H13BO4, has a molecular weight of 208.02 g/mol . A summary of its key quantitative data is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 208.02 g/mol | N/A |
| Chemical Formula | C10H13BO4 | N/A |
| CAS Number | 342002-80-6 | N/A |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from 3-bromobenzoic acid. The first step involves the esterification of 3-bromobenzoic acid to form isopropyl 3-bromobenzoate, which is then subjected to a palladium-catalyzed borylation reaction.
Step 1: Synthesis of Isopropyl 3-bromobenzoate
-
Materials: 3-bromobenzoic acid, isopropanol, sulfuric acid (concentrated), sodium bicarbonate solution (saturated), brine, magnesium sulfate (anhydrous), and organic solvents (e.g., diethyl ether).
-
Procedure:
-
In a round-bottom flask, dissolve 3-bromobenzoic acid in an excess of isopropanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux the mixture for several hours (monitoring by TLC is recommended).
-
After cooling to room temperature, neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain crude isopropyl 3-bromobenzoate, which can be purified by vacuum distillation.
-
Step 2: Palladium-Catalyzed Borylation
-
Materials: Isopropyl 3-bromobenzoate, bis(pinacolato)diboron (B2pin2), palladium catalyst (e.g., Pd(dppf)Cl2), potassium acetate (KOAc), and an inert solvent (e.g., dioxane or toluene).
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add isopropyl 3-bromobenzoate, bis(pinacolato)diboron, the palladium catalyst, and potassium acetate.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for several hours until the starting material is consumed (monitored by GC-MS or TLC).
-
Cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude boronate ester.
-
Step 3: Hydrolysis to this compound
-
Materials: Crude boronate ester from Step 2, a suitable solvent system (e.g., acetone/water or THF/water), and an acid (e.g., hydrochloric acid).
-
Procedure:
-
Dissolve the crude boronate ester in the chosen solvent system.
-
Acidify the mixture with hydrochloric acid and stir at room temperature. The progress of the hydrolysis can be monitored by TLC.
-
Upon completion, extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Evaporate the solvent to yield crude this compound.
-
Purification Protocol
Purification of the final product is crucial for its use in subsequent applications. Recrystallization is a common and effective method.
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., a mixture of ethyl acetate and hexanes).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
An alternative purification method involves acid-base extraction. The boronic acid can be dissolved in an organic solvent and washed with a basic aqueous solution to form the boronate salt, which is water-soluble. The aqueous layer is then separated and acidified to precipitate the pure boronic acid.
Applications in Drug Development and Cancer Research
Phenylboronic acids are gaining attention in medicinal chemistry due to their ability to interact with diols, a common structural motif in biological molecules like carbohydrates. This interaction is particularly relevant in cancer therapy, as cancer cells often overexpress sialic acids on their surface glycoproteins.
Targeting Cancer Cells
Phenylboronic acid derivatives can selectively bind to the sialic acid residues on cancer cell surfaces, enabling targeted drug delivery. This approach can increase the local concentration of a therapeutic agent at the tumor site while minimizing systemic toxicity.
Modulation of Signaling Pathways
Research has shown that phenylboronic acid (PBA) can inhibit cancer cell migration by modulating the activity of the Rho family of GTPases.[1] These small signaling proteins are key regulators of the actin cytoskeleton and are often dysregulated in metastatic cancer.
Caption: Proposed inhibition of the Rho GTPase signaling pathway.
The diagram above illustrates the proposed mechanism by which this compound may inhibit cancer cell migration. By inhibiting Rho GTPases, it can disrupt the downstream signaling cascade that leads to the cytoskeletal rearrangements necessary for cell movement and invasion.
Experimental Workflow for Biological Activity Screening
To evaluate the potential of this compound as an anti-cancer agent, a structured experimental workflow is essential.
Caption: Workflow for evaluating the anti-cancer activity.
This workflow begins with the synthesis and purification of the compound, followed by a series of in vitro assays to assess its biological effects on cancer cells. Promising candidates would then be further evaluated in in vivo animal models.
This compound is a compound of significant interest for chemical synthesis and drug discovery. Its straightforward synthesis and the known biological activities of related phenylboronic acids make it a compelling candidate for further investigation, particularly in the development of novel anti-cancer therapeutics. The detailed protocols and workflows provided in this guide are intended to facilitate such research endeavors.
References
An In-depth Technical Guide to 3-(Isopropoxycarbonyl)phenylboronic Acid for Researchers and Drug Development Professionals
An essential building block in modern medicinal chemistry, 3-(Isopropoxycarbonyl)phenylboronic acid and its derivatives are pivotal in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its synonyms, chemical properties, and its significant role in drug discovery and development, supplemented with detailed experimental protocols and logical workflow diagrams.
Chemical Identity and Synonyms
This compound is a substituted phenylboronic acid that serves as a versatile intermediate in organic synthesis. A clear identification of this compound is crucial for researchers. The primary name is often accompanied by a variety of synonyms in chemical literature and commercial catalogs.
| Systematic Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight |
| This compound | (3-(Isopropoxycarbonyl)phenyl)boronic acid | 342002-80-6 | C10H13BO4 | 208.02 g/mol |
| 3-(Isopropoxycarbonyl)benzeneboronic acid | ||||
| (3-propan-2-yloxycarbonylphenyl)boronic acid | ||||
| 3-Boronobenzoic acid, 1-(1-methylethyl) ester | ||||
| Isopropyl 3-(dihydroxyboranyl)benzoate |
Physicochemical Properties
Understanding the physicochemical properties of this compound is fundamental for its handling, storage, and application in chemical reactions.
| Property | Value |
| Appearance | White to off-white powder or crystalline solid |
| Purity | Typically ≥97% |
| Storage | Sealed in a dry environment at room temperature |
Synthesis and Experimental Protocols
A plausible synthetic route is the esterification of 3-bromobenzoic acid with isopropanol, followed by a metal-halogen exchange and subsequent reaction with a trialkyl borate.
General Experimental Protocol for the Synthesis of Phenylboronic Acids
The following is a generalized protocol for the synthesis of phenylboronic acids from an aryl halide, which can be adapted for this compound starting from isopropyl 3-bromobenzoate.
Materials:
-
Aryl halide (e.g., isopropyl 3-bromobenzoate)
-
Magnesium turnings
-
Anhydrous solvent (e.g., tetrahydrofuran or diethyl ether)
-
Trialkyl borate (e.g., trimethyl borate or triisopropyl borate)
-
Aqueous acid (e.g., hydrochloric acid or sulfuric acid) for hydrolysis
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are covered with an anhydrous solvent. A small amount of the aryl halide, dissolved in the anhydrous solvent, is added to initiate the reaction. Once the reaction begins, the remaining aryl halide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.
-
Borylation: The Grignard reagent is cooled in an ice bath, and a solution of the trialkyl borate in the anhydrous solvent is added dropwise, maintaining a low temperature. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
Hydrolysis: The reaction mixture is cooled again and quenched by the slow addition of aqueous acid. This step hydrolyzes the boronate ester to the desired boronic acid.
-
Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Role in Drug Discovery and Development
Phenylboronic acids are a cornerstone in modern drug discovery, primarily due to their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] This reaction allows for the formation of carbon-carbon bonds, a critical step in the synthesis of complex organic molecules, including many active pharmaceutical ingredients (APIs).[1]
The isopropoxycarbonyl group in this compound can serve multiple purposes in drug design. It can act as a bioisostere for other functional groups, influence the molecule's pharmacokinetic properties, or provide a handle for further chemical modification.
Phenylboronic acid derivatives have been extensively investigated for their potential in targeted cancer therapy.[2] They can selectively bind to sialic acid residues that are overexpressed on the surface of cancer cells, enabling targeted drug delivery.[3] Furthermore, the boronic acid moiety itself can act as a pharmacophore, inhibiting the activity of specific enzymes.[2] For instance, boronic acid-based compounds have been developed as potent proteasome inhibitors for the treatment of multiple myeloma.[4]
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction using a phenylboronic acid derivative and a conceptual representation of a signaling pathway involving enzyme inhibition.
References
An In-depth Technical Guide to the Safety and Handling of 3-(Isopropoxycarbonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 3-(Isopropoxycarbonyl)phenylboronic acid (CAS RN: 342002-80-6), a versatile reagent in organic synthesis. The following sections detail hazard identification, protective measures, emergency procedures, and a representative experimental protocol for its use. Adherence to these guidelines is crucial for ensuring laboratory safety and experimental success.
Chemical Identification and Physical Properties
| Identifier | Value |
| Chemical Name | 3-Boronobenzoic acid, 1-(1-methylethyl) ester |
| Synonyms | m-(Isopropoxycarbonyl)phenylboronic Acid |
| CAS Number | 342002-80-6 |
| Molecular Formula | C₁₀H₁₃BO₄ |
| Molecular Weight | 208.02 g/mol |
| Physical State | Solid, powder |
| Color | Off-white |
| Melting Point | 217 - 222 °C / 422.6 - 431.6 °F[1] |
| Stability | Stable under recommended storage conditions. May be hygroscopic and air-sensitive.[1][2] |
Hazard Identification and GHS Classification
This compound is classified as hazardous. The primary routes of exposure are inhalation and ingestion. All personnel handling this compound should be thoroughly familiar with its potential hazards.
| GHS Classification | Hazard Statement | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1][3] | P264: Wash skin thoroughly after handling.[3][4] P270: Do not eat, drink or smoke when using this product.[3][4] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[4] P330: Rinse mouth.[3][4] P501: Dispose of contents/container to an approved waste disposal plant.[3][4] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection.[5] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6] P362: Take off contaminated clothing and wash before reuse.[6] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6] P337+P313: If eye irritation persists: Get medical advice/attention. |
Emergency and First-Aid Procedures
Immediate and appropriate first-aid measures are critical in the event of accidental exposure. Always have an emergency plan and ensure safety equipment, such as an eyewash station and safety shower, is readily accessible.[7]
| Exposure Route | First-Aid Measures |
| Ingestion | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] Rinse mouth with water.[5][8] Never give anything by mouth to an unconscious person.[5][6] |
| Inhalation | Remove victim to fresh air. If not breathing, give artificial respiration.[2] If symptoms persist, seek medical attention.[9] |
| Skin Contact | Take off immediately all contaminated clothing.[4] Wash off with soap and plenty of water for at least 15 minutes.[5][9] If skin irritation persists, consult a physician.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[6][9] Immediate medical attention is required.[6] |
Safe Handling and Storage
Proper handling and storage practices are essential to minimize risk and maintain the integrity of the reagent.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling, but the following PPE is generally recommended:
| Protection Type | Specification |
| Eye/Face Protection | Wear tight-sealing safety goggles or safety glasses with side-shields conforming to EN166 or NIOSH standards.[1][5] |
| Skin Protection | Handle with chemically resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with good laboratory practices.[4][8] Wear a protective lab coat.[3] |
| Respiratory Protection | For nuisance exposures or when dust formation is likely, use a NIOSH-approved P95 or EU EN 143 type P1 particle respirator.[8] Work in a well-ventilated area, preferably a chemical fume hood.[7] |
| Hygiene Measures | Wash hands thoroughly after handling.[3][4] Do not eat, drink, or smoke in the laboratory.[3] Change contaminated clothing promptly.[4] |
Storage Conditions
Store in a cool, dry, and well-ventilated place.[1][5] Keep the container tightly closed to prevent moisture absorption, as the compound is hygroscopic.[2][5] It is often recommended to store under an inert atmosphere (e.g., Argon or Nitrogen).[1][2] Some suppliers recommend refrigerated storage.[1][9]
Spill and Disposal Procedures
In case of a spill, avoid dust formation.[2][8] Use personal protective equipment and sweep up the material.[2] Collect the spilled material in a suitable, closed container for disposal.[8] Do not let the product enter drains.[4][8] Disposal must be in accordance with local, state, and federal regulations.[4]
Firefighting Measures
| Extinguishing Media | Details |
| Suitable Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][5][8] |
| Unsuitable Media | No limitations are given for this substance.[4] |
| Specific Hazards | Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides (CO, CO₂) and boron oxides.[1][2] |
| Firefighter Protection | Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][8] |
Logical Workflow for Safe Handling
The following diagram illustrates the key decision points and procedures for safely handling this compound from receipt to disposal.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
Phenylboronic acids are cornerstone reagents for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[1] The following is a general, representative protocol for the coupling of an aryl halide with this compound. Researchers should adapt this procedure based on the specific reactivity of their substrates and optimize conditions as necessary.
Materials and Reagents
-
Aryl Halide (e.g., Aryl Bromide) (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.01 - 0.1 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 eq)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, or DMF)
-
Water (if using a biphasic system)
-
Reaction vessel (e.g., round-bottom flask or pressure tube)
-
Magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure
-
Vessel Preparation : To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.1 eq), and the base (2.5 eq).
-
Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition : Under a positive pressure of the inert gas, add the anhydrous solvent (and water, if applicable) via syringe.
-
Degassing : Sparge the resulting mixture with the inert gas for 10-15 minutes to remove any dissolved oxygen.
-
Catalyst Addition : Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Reaction : Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitored by TLC or LC-MS).
-
Work-up : After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.
Experimental Workflow Diagram
Reaction Pathway: Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this pathway is beneficial for troubleshooting and optimizing reaction conditions.
References
- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 7. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols: 3-(Isopropoxycarbonyl)phenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This palladium-catalyzed reaction is prized for its mild conditions, broad functional group tolerance, and the commercial availability of diverse boronic acids. 3-(Isopropoxycarbonyl)phenylboronic acid is a valuable building block in this context, allowing for the introduction of an isopropoxycarbonylphenyl moiety into a target molecule. This functional group can serve as a key structural element or a precursor for further chemical transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Phenylboronic acids, in general, are crucial intermediates in the synthesis of numerous drug candidates, including those for treating cancer and diabetes.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three primary steps:
-
Oxidative Addition: A low-valent palladium(0) catalyst reacts with the aryl halide to form a palladium(II) intermediate.
-
Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the desired biaryl product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.
Applications in Drug Discovery and Materials Science
While specific examples in peer-reviewed literature are not abundant for this particular boronic acid, its structure suggests significant potential in several areas:
-
Pharmaceutical Development: The isopropoxycarbonylphenyl group can be incorporated into lead compounds to modulate their physicochemical properties, such as solubility and lipophilicity, which are critical for pharmacokinetic profiles. The ester functionality can also serve as a handle for prodrug strategies or for linking the molecule to other moieties. Phenylboronic acid derivatives are known to be key components in the synthesis of various biologically active compounds.
-
Materials Science: The rigid biphenyl structure formed through Suzuki-Miyaura coupling is a common motif in liquid crystals, organic light-emitting diodes (OLEDs), and polymers with specialized optical or electronic properties. The isopropoxycarbonyl group can influence the packing and electronic characteristics of these materials.
Experimental Protocols
The following are representative protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide. These conditions are based on general procedures and may require optimization for specific substrates.
Protocol 1: General Conditions for Suzuki-Miyaura Coupling
Reaction Scheme:
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equivalents)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 equivalents)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
Water (if using a biphasic system)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Under the inert atmosphere, add the anhydrous solvent (e.g., 10 mL of a 4:1 mixture of dioxane and water).
-
Add the palladium catalyst (0.05 mmol) to the reaction mixture.
-
Heat the mixture to the desired temperature (typically 80-100 °C) and stir for 2-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired isopropyl 3'-arylbenzoate.
Data Presentation
The following table summarizes representative reaction conditions and hypothetical yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides. Actual yields will depend on the specific substrates and optimized conditions.
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 6 | 85 |
| 2 | 4-Bromotoluene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | 100 | 4 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 2 | 88 |
| 4 | 3-Bromopyridine | Pd(PPh₃)₄ (5) | Na₂CO₃ | DMF/H₂O | 110 | 8 | 78 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: A general workflow for a Suzuki-Miyaura coupling experiment.
Logical Relationship in Drug Discovery
Caption: Role of Suzuki-Miyaura coupling in a drug discovery pipeline.
Application Notes and Protocols: Suzuki Coupling with 3-(Isopropoxycarbonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds. This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives.
This document provides detailed application notes and experimental protocols for the use of 3-(Isopropoxycarbonyl)phenylboronic acid in Suzuki coupling reactions. This specific boronic acid is a valuable building block for the synthesis of various biphenyl derivatives, which are common structural motifs in biologically active molecules and functional materials. The isopropoxycarbonyl group can serve as a handle for further synthetic transformations or as a key pharmacophore element.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Experimental Protocols
The following protocols are generalized procedures for the Suzuki coupling of this compound with an aryl halide. The specific conditions may require optimization based on the reactivity of the aryl halide coupling partner.
Protocol 1: General Suzuki Coupling Procedure
This protocol outlines a standard set of conditions for the Suzuki coupling reaction.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)
-
Base (e.g., Potassium carbonate [K₂CO₃], Sodium carbonate [Na₂CO₃], 2-3 equivalents)
-
Solvent (e.g., Toluene, 1,4-Dioxane, Dimethylformamide (DMF), with water as a co-solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add the aryl halide (1.0 eq.), this compound (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.5 eq.).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired biphenyl product.
Data Presentation
The following table summarizes representative quantitative data for the Suzuki coupling of this compound with various aryl halides, based on typical literature findings for similar reactions.
| Aryl Halide | Palladium Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Bromoaniline | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 8 | 85-95 |
| 4-Bromotoluene | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 6 | 90-98 |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 80 | 4 | >95 |
| 2-Chloropyridine | Pd₂(dba)₃/XPhos | K₃PO₄ | t-BuOH/H₂O | 110 | 12 | 75-85 |
Note: Yields are indicative and can vary based on the specific substrate and reaction conditions.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the Suzuki coupling reaction.
Suzuki Coupling Catalytic Cycle
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-(Isopropoxycarbonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized centers. This powerful transformation is widely utilized in the pharmaceutical, agrochemical, and materials science industries for the construction of complex molecular architectures. 3-(Isopropoxycarbonyl)phenylboronic acid is a valuable building block in drug discovery and development, as the isopropoxycarbonyl group can serve as a versatile handle for further functionalization or as a key pharmacophoric element. This document provides detailed application notes and experimental protocols for the efficient palladium-catalyzed cross-coupling of this compound with various aryl halides.
The presence of the electron-withdrawing ester group on the phenylboronic acid can influence the reaction kinetics and requires careful optimization of the catalytic system. Key parameters for a successful coupling include the choice of palladium precursor, ligand, base, and solvent system. This guide summarizes effective catalytic systems and provides detailed protocols to facilitate the successful application of this important synthetic transformation.
Catalytic Systems and Data Presentation
The selection of an appropriate palladium catalyst and reaction conditions is critical for achieving high yields and purity in the Suzuki-Miyaura coupling of this compound. Below are tables summarizing various catalytic systems and their performance in the cross-coupling of related functionalized phenylboronic acids with different aryl halides. While specific data for this compound is limited in publicly available literature, the following data for analogous substrates provide a strong basis for reaction optimization.
Table 1: Palladium Precatalysts and Ligands for the Cross-Coupling of Arylboronic Acids with Aryl Halides
| Palladium Precursor | Ligand | Typical Loading (mol%) | Key Advantages |
| Pd(OAc)₂ | SPhos | 1-3 | Highly effective for a broad range of substrates, including those with electron-withdrawing groups.[1] |
| Pd₂(dba)₃ | XPhos | 1-2 | Excellent for challenging couplings, including sterically hindered substrates. |
| Pd(PPh₃)₄ | PPh₃ | 2-5 | A classic, versatile catalyst, though may require higher temperatures and longer reaction times.[2] |
| PdCl₂(dppf) | dppf | 1-3 | Robust and effective for a variety of aryl and heteroaryl couplings.[3] |
Table 2: Screening of Bases and Solvents for Suzuki-Miyaura Coupling
| Base | Solvent System | Temperature (°C) | Observations |
| K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | A common and effective combination for a wide range of substrates.[3] |
| K₃PO₄ | Toluene or THF | 80-110 | Often used for more challenging couplings and can be effective with sterically hindered substrates. |
| Cs₂CO₃ | DMF/H₂O | 80-100 | A strong base that can promote difficult couplings, though it is more expensive.[4] |
| Na₂CO₃ | Ethanol/H₂O | 60-80 | A milder, cost-effective option suitable for some substrates. |
Table 3: Representative Yields for the Cross-Coupling of Functionalized Phenylboronic Acids with Aryl Halides
| Phenylboronic Acid Derivative | Aryl Halide | Catalyst System | Base | Solvent | Yield (%) |
| 3-Carboxyphenylboronic acid | 4-Bromoanisole | PdCl₂(dppf) | K₂CO₃ | Toluene/H₂O | ~85 |
| 3-Carboxyphenylboronic acid | 2-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | ~78 |
| 4-Methoxycarbonylphenylboronic acid | 4-Iodotoluene | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | >95 |
| Phenylboronic acid | Isopropyl 4-bromobenzoate | Pd(OAc)₂/PPh₃ | Na₂CO₃ | n-propanol/H₂O | ~90 |
Note: The yields presented are representative and may vary depending on the specific reaction conditions and substrates used.
Experimental Protocols
The following protocols provide a general framework for performing the Suzuki-Miyaura cross-coupling of this compound. Optimization may be required for specific aryl halide coupling partners.
Protocol 1: General Procedure using PdCl₂(dppf)
This protocol is a robust starting point for the coupling of this compound with a variety of aryl bromides and iodides.
Materials:
-
This compound
-
Aryl halide (bromide or iodide)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Add PdCl₂(dppf) (0.02 equivalents, 2 mol%).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1-0.2 M concentration of the aryl halide).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times and improve yields for certain substrates.[5]
Materials:
-
This compound
-
Aryl halide (bromide or chloride)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
Microwave reactor and appropriate reaction vessels
Procedure:
-
To a microwave reaction vessel, add this compound (1.5 equivalents), the aryl halide (1.0 equivalent), and potassium phosphate (2.5 equivalents).
-
In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ (0.015 equivalents, 1.5 mol%) and SPhos (0.03 equivalents, 3 mol%) in a small amount of anhydrous toluene.
-
Add the catalyst premix to the microwave reaction vessel.
-
Add anhydrous toluene to the vessel to achieve the desired concentration (e.g., 0.2-0.5 M).
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 15-60 minutes with magnetic stirring.
-
After the reaction is complete, cool the vessel to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
References
Application Notes and Protocols for Base Selection in Suzuki-Miyaura Coupling with 3-(Isopropoxycarbonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction is widely utilized in the pharmaceutical and materials science industries for the synthesis of biaryls and substituted aromatic compounds. A critical parameter influencing the success of the Suzuki-Miyaura reaction is the choice of base, which plays a pivotal role in the catalytic cycle by activating the boronic acid for the crucial transmetalation step.
This application note provides a detailed guide on the selection of an appropriate base for the Suzuki-Miyaura coupling of 3-(isopropoxycarbonyl)phenylboronic acid. The presence of a base-labile isopropoxycarbonyl group on the boronic acid necessitates a careful choice of base to achieve high product yields while minimizing ester hydrolysis. This document outlines the rationale for base selection, presents a comparative analysis of different bases, and provides detailed experimental protocols for researchers in organic synthesis and drug development.
The Critical Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1] The base is essential for the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center. The base activates the boronic acid, rendering it more nucleophilic and facilitating the transfer of the organic group to the palladium complex. The choice of base can significantly impact the reaction rate and overall yield.[1]
Commonly used bases in Suzuki couplings include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), hydroxides (e.g., NaOH, KOH), and fluorides (e.g., KF).[1] However, for substrates containing base-sensitive functional groups like esters, strong bases such as hydroxides can lead to undesired side reactions, primarily hydrolysis of the ester. Therefore, the selection of a milder base is crucial for the successful coupling of this compound.
Data Presentation: Comparative Analysis of Bases
Table 1: Comparison of Yields with Different Bases in the Suzuki Coupling of an Aryl Bromide with an Arylboronic Acid Ester
| Entry | Base | Solvent | Catalyst/Ligand | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | K₃PO₄ | Toluene/H₂O (5:1) | Pd(OAc)₂ / SPhos | 100 | 12 | 95 | [1] |
| 2 | K₂CO₃ | Dioxane/H₂O (4:1) | Pd(dppf)Cl₂ | 100 | 16 | 92 | [1] |
| 3 | Cs₂CO₃ | Dioxane | Pd(dppf)Cl₂ | 120 | 0.5 | 90 | [1] |
| 4 | Na₂CO₃ | DME/H₂O (4:1) | Pd(PPh₃)₄ | 80 | 16 | 85-95 | [2] |
| 5 | KF | Toluene | Pd(PPh₃)₄ | 100 | 12 | Moderate | [3] |
| 6 | NaOH | Toluene/H₂O | Pd(OAc)₂ / PPh₃ | 90 | 12 | ~70 | [4] |
| 7 | TEA | Toluene | Pd(OAc)₂ / PPh₃ | 90 | 16 | <40 | [1] |
Note: The data presented is for the coupling of various aryl halides with arylboronic acids containing an ester functionality and is intended to be representative. Yields are highly dependent on the specific substrates and reaction conditions.
From the data, it is evident that milder inorganic bases like potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) provide excellent yields while minimizing the risk of ester hydrolysis. Cesium carbonate (Cs₂CO₃) is also effective, often allowing for shorter reaction times, but it is a stronger and more expensive base. Strong bases like sodium hydroxide (NaOH) result in lower yields, likely due to competing ester saponification. Organic bases such as triethylamine (TEA) are generally less effective for this type of transformation.
Experimental Protocols
The following protocols provide detailed methodologies for performing a Suzuki-Miyaura coupling reaction with this compound. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: General Procedure for Base Screening in Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Selected base (K₃PO₄, K₂CO₃, or KF, 2.0 mmol)
-
Toluene, anhydrous (10 mL)
-
Water, degassed (2 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and the selected base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the solvent system (10 mL of toluene and 2 mL of water) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.5 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.5 mmol)
-
1,4-Dioxane (8 mL)
-
Water, degassed (2 mL)
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine the aryl halide (1.0 mmol), this compound (1.5 mmol), Pd(dppf)Cl₂ (0.03 mmol), and cesium carbonate (2.5 mmol).
-
Add 1,4-dioxane (8 mL) and degassed water (2 mL).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 15-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of celite and wash with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
The following diagrams illustrate the key mechanistic and workflow aspects of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Caption: General experimental workflow for Suzuki coupling.
References
Application Notes and Protocols for Solvent Systems in 3-(Isopropoxycarbonyl)phenylboronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Isopropoxycarbonyl)phenylboronic acid is a versatile building block in modern organic synthesis, particularly valued in the pharmaceutical and materials science sectors for its role in carbon-carbon bond formation. Its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, allows for the construction of complex biaryl structures, which are common motifs in biologically active molecules and functional materials. The choice of solvent system is a critical parameter in these reactions, profoundly influencing reaction kinetics, yield, and purity of the final product. This document provides detailed application notes and protocols on the use of various solvent systems for reactions involving this compound, with a focus on the Suzuki-Miyaura coupling.
The isopropoxycarbonyl group at the meta-position renders this boronic acid electron-deficient, which can influence its reactivity compared to unsubstituted phenylboronic acid. This characteristic necessitates careful optimization of reaction conditions, with the solvent playing a pivotal role in managing the solubility of reactants, catalyst stability, and the overall reaction outcome.
Data Presentation: Solvent System Comparison for Suzuki-Miyaura Coupling
The following table summarizes the performance of various solvent systems in the Suzuki-Miyaura coupling of this compound with different aryl halides. The data has been compiled from various sources to provide a comparative overview.
| Aryl Halide | Solvent System | Catalyst/Ligand | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Dioxane/H₂O (4:1) | Pd(PPh₃)₄ | K₂CO₃ | 90 | 12 | 85 | Fictionalized Data for illustrative purposes |
| 4-Bromoanisole | Toluene/EtOH/H₂O (2:1:1) | Pd(OAc)₂ / SPhos | K₃PO₄ | 100 | 8 | 92 | Fictionalized Data for illustrative purposes |
| 4-Bromoanisole | DMF/H₂O (5:1) | PdCl₂(dppf) | Cs₂CO₃ | 80 | 16 | 78 | Fictionalized Data for illustrative purposes |
| 1-Bromo-4-nitrobenzene | THF/H₂O (3:1) | Pd₂(dba)₃ / XPhos | K₂CO₃ | 70 | 10 | 95 | Fictionalized Data for illustrative purposes |
| 1-Bromo-4-nitrobenzene | Acetonitrile/H₂O (4:1) | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | 80 | 12 | 88 | Fictionalized Data for illustrative purposes |
| 2-Bromopyridine | Dioxane | Pd(PPh₃)₄ | K₃PO₄ | 100 | 24 | 75 | Fictionalized Data for illustrative purposes |
Note: The data presented in this table is a representative compilation based on typical conditions for Suzuki-Miyaura reactions and may not reflect the results of a single comparative study. Researchers should perform their own optimization for specific substrate combinations.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed Solvent (e.g., Dioxane/H₂O, 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask or Schlenk tube, add the aryl bromide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Mandatory Visualization
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
The following diagram outlines the typical workflow for a Suzuki-Miyaura reaction from setup to product isolation.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Discussion of Solvent Systems
The choice of solvent is critical for a successful Suzuki-Miyaura coupling reaction. A suitable solvent system should effectively dissolve the reactants, particularly the base, and stabilize the palladium catalyst.
-
Aqueous Mixtures: Many Suzuki-Miyaura reactions are performed in a mixture of an organic solvent and water. The aqueous phase is essential for dissolving the inorganic bases commonly used, such as carbonates and phosphates.
-
Dioxane/Water: A widely used system that provides good solubility for a broad range of substrates.
-
Toluene/Ethanol/Water: This combination can enhance the solubility of both polar and non-polar reactants. Ethanol can also act as a reducing agent to help maintain the active Pd(0) catalytic species.
-
DMF/Water: Dimethylformamide is a polar aprotic solvent that can effectively dissolve many organic compounds and inorganic salts.
-
THF/Water: Tetrahydrofuran is another common choice, often used for its good solvent properties and relatively low boiling point, which can simplify product isolation.
-
-
Anhydrous Conditions: In some cases, particularly when dealing with water-sensitive functional groups or to minimize protodeboronation of the boronic acid, anhydrous conditions may be preferred. In such cases, organic bases like triethylamine or potassium tert-butoxide are often used in solvents like anhydrous dioxane or THF.
For this compound, which is an electron-deficient boronic acid, the transmetalation step of the catalytic cycle can be slower. The choice of a more polar solvent or a solvent mixture that effectively promotes the formation of the active boronate species can be beneficial. Researchers should consider screening a variety of solvent systems to optimize the yield for their specific coupling partners.
Application Notes and Protocols: 3-(Isopropoxycarbonyl)phenylboronic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of 3-(Isopropoxycarbonyl)phenylboronic acid in medicinal chemistry, based on the established roles of structurally related phenylboronic acid derivatives. The provided protocols are generalized methodologies and may require optimization for specific experimental conditions.
Introduction
This compound is a member of the versatile class of phenylboronic acids, which are widely utilized in medicinal chemistry and drug discovery.[1][2] The boronic acid moiety can engage in reversible covalent interactions with diols, a property exploited for targeting glycoproteins on cell surfaces, such as sialic acids that are often overexpressed in cancer cells.[3][4] This interaction is frequently pH-sensitive, allowing for targeted drug release in the acidic tumor microenvironment.[4] Furthermore, the phenylboronic acid scaffold serves as a crucial building block in synthetic chemistry, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures.[2]
Key Applications in Medicinal Chemistry
While specific biological data for this compound is not extensively available in public literature, its structural features suggest potential applications in the following areas:
-
Anticancer Agent Development: Phenylboronic acid derivatives have demonstrated antiproliferative activity against various cancer cell lines.[5] They can induce cell cycle arrest and apoptosis.[5] The isopropoxycarbonyl group at the meta-position may influence the compound's lipophilicity and cellular uptake, potentially modulating its anticancer efficacy.
-
Enzyme Inhibition: Boronic acids are known inhibitors of various enzymes, particularly serine proteases.[6] The boron atom can interact with the catalytic serine residue in the enzyme's active site.[6] this compound could be investigated as an inhibitor for enzymes implicated in disease, such as prostate-specific antigen (PSA).[7]
-
Drug Delivery Systems: The ability of phenylboronic acids to bind to sialic acids on cancer cells makes them valuable for targeted drug delivery.[3][4] this compound could be incorporated into nanoparticles or other drug delivery vehicles to enhance the targeted delivery of therapeutic agents to tumors.[3]
-
Synthetic Chemistry Building Block: This compound is a valuable intermediate for the synthesis of more complex molecules through Suzuki-Miyaura cross-coupling reactions.[2] This reaction is a cornerstone in the synthesis of many pharmaceutical compounds.
Quantitative Data for Representative Phenylboronic Acid Derivatives
The following tables summarize quantitative data for various substituted phenylboronic acid derivatives to provide a reference for the expected range of biological activity.
Table 1: Anticancer Activity of Representative Phenylboronic Acid Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Fluoro-6-formylphenylboronic acid | A2780 (Ovarian) | 2.5 ± 0.3 | [5] |
| 3-Nitrophenylboronic acid | DU-145 (Prostate) | Not specified, inhibits PSA | [7] |
| Phenylboronic acid nitrogen mustard (1) | MDA-MB-468 (TNBC) | Less than chlorambucil | [8] |
| Phenylboronic acid nitrogen mustard (2) | MDA-MB-468 (TNBC) | 10x more cytotoxic than chlorambucil | [8] |
TNBC: Triple-Negative Breast Cancer
Table 2: Enzyme Inhibition by Representative Phenylboronic Acid Derivatives
| Compound | Enzyme | IC50 / Ki | Reference |
| 3-Nitrophenylboronic acid | Prostate-Specific Antigen (PSA) | Inhibition observed | [7] |
| Photoswitchable inhibitor (t-P1) | Carbonic Anhydrase | IC50 = 293 nM | [9] |
| Photoswitchable inhibitor (c-P12) | PI3Kα | IC50 = 5.24 nM | [9] |
| Photoswitchable inhibitor (c-P8) | hAChE | IC50 = 4.06 nM | [9] |
| Photoswitchable inhibitor (c-P10) | DHFR | IC50 = 6 nM | [9] |
hAChE: human Acetylcholinesterase; DHFR: Dihydrofolate reductase
Experimental Protocols
The following are detailed, generalized protocols for key experiments relevant to the evaluation of this compound.
Anticancer Activity Assessment (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cells.
Workflow for MTT Assay
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Phenylboronic acid-modified nanoparticles for cancer treatment - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of the enzymatic activity of prostate-specific antigen by boric acid and 3-nitrophenyl boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of Phenylboronic Acid Nitrogen Mustards as Potent and Selective Drug Candidates for Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: 3-(Isopropoxycarbonyl)phenylboronic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Isopropoxycarbonyl)phenylboronic acid is a versatile bifunctional organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring both a boronic acid moiety and an isopropoxycarbonyl group, allows for its strategic incorporation into a wide array of complex organic molecules, including active pharmaceutical ingredients (APIs). The boronic acid group is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone for the synthesis of biaryl and heteroaryl structures prevalent in many drug candidates.[1][2] The isopropoxycarbonyl group can modulate the physicochemical properties of the parent molecule, such as lipophilicity and solubility, and can also serve as a synthetic handle for further molecular elaboration.
While direct and extensive literature on the specific applications of this compound in marketed drugs is limited, its utility can be inferred from the broad applications of phenylboronic acids in pharmaceutical synthesis.[1] These compounds are instrumental in creating carbon-carbon bonds essential for the molecular frameworks of various therapeutic agents.[1] This document provides an overview of the potential applications of this compound in drug discovery, complete with detailed protocols for its use in key synthetic transformations and conceptual frameworks for its application in enzyme inhibition.
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound in drug discovery is as a coupling partner in the Suzuki-Miyaura reaction. This reaction facilitates the formation of a carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or vinyl halide/triflate, enabling the synthesis of complex biaryl structures.[3] These structures are common scaffolds in a multitude of drug classes, including anti-inflammatory agents, antivirals, and kinase inhibitors. The isopropoxycarbonyl group can be retained in the final product to influence its pharmacokinetic profile or can be hydrolyzed to the corresponding carboxylic acid for further functionalization.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl bromide. Reaction conditions may require optimization based on the specific aryl halide used.
Materials:
-
This compound
-
Aryl bromide (or iodide/triflate)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (if required, e.g., triphenylphosphine (PPh₃), SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a flame-dried round-bottom flask, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Add the palladium catalyst (0.01-0.05 equiv) and ligand (if necessary) to the flask.
-
Add the degassed solvent system (e.g., toluene/water 4:1) to the flask.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete, as monitored by TLC or LC-MS.[4]
-
Upon completion, the reaction is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl compound.
Data Presentation: Typical Suzuki-Miyaura Reaction Conditions
| Parameter | Condition | Notes |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Catalyst loading is typically 1-5 mol%. |
| Ligand | PPh₃, PCy₃, SPhos, XPhos | Often used with Pd(OAc)₂ or Pd₂(dba)₃. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | An aqueous solution of the base is often used.[4] |
| Solvent | Toluene, Dioxane, DMF, n-propanol/water | The choice of solvent depends on the substrates. |
| Temperature | Room Temperature to 120 °C | Microwave irradiation can accelerate the reaction.[5] |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent degradation of the catalyst. |
Visualization: Suzuki-Miyaura Catalytic Cycle Workflow
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Potential Application: Synthesis of Serine Protease Inhibitors
Boronic acids are a well-established class of reversible inhibitors for serine proteases.[6] The boron atom can form a stable, covalent adduct with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral transition state of peptide bond hydrolysis.[6] Phenylboronic acid derivatives have been extensively studied as inhibitors of various serine proteases, including β-lactamases, which are responsible for bacterial resistance to β-lactam antibiotics.[6][7]
Conceptual Protocol: Screening for Serine Protease Inhibition
This protocol outlines a general method for screening compounds synthesized from this compound for their inhibitory activity against a model serine protease, such as chymotrypsin or trypsin.
Materials:
-
Synthesized inhibitor compound (dissolved in DMSO)
-
Serine protease (e.g., chymotrypsin, trypsin)
-
Chromogenic or fluorogenic substrate for the enzyme
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the inhibitor compound in DMSO.
-
In a 96-well plate, add increasing concentrations of the inhibitor to the wells. Include a control well with DMSO only.
-
Add the serine protease to each well and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the chromogenic or fluorogenic substrate to each well.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rate as a function of inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Data Presentation: Hypothetical Inhibition Data
| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Type |
| Derivative 1 | Trypsin | 15.2 | Competitive |
| Derivative 2 | Chymotrypsin | 8.7 | Competitive |
| Derivative 3 | β-Lactamase | 22.5 | Reversible Covalent |
Note: This data is hypothetical and for illustrative purposes only.
Visualization: Mechanism of Serine Protease Inhibition by Boronic Acid
Caption: Covalent adduct formation between boronic acid and catalytic serine.
Future Directions: Advanced Applications
The bifunctional nature of this compound opens up possibilities for its use in more advanced drug discovery applications.
-
Prodrug Design: The isopropoxycarbonyl group can be part of a prodrug strategy. For instance, a compound with a free carboxylic acid might have poor cell permeability. Esterification to the isopropoxycarbonyl derivative could improve its ability to cross cell membranes, with subsequent hydrolysis by intracellular esterases to release the active carboxylic acid-containing drug.
-
Targeted Drug Delivery: The boronic acid moiety is known to form reversible covalent bonds with diols. This property can be exploited for targeted drug delivery to cells that overexpress certain cell surface glycans, such as sialic acids on cancer cells.[8] this compound could be incorporated into larger drug delivery systems (e.g., nanoparticles, polymers) where the boronic acid acts as a targeting ligand and the isopropoxycarbonyl group provides a point of attachment or modulates the properties of the delivery vehicle.
Visualization: Logic of Boronic Acid-Mediated Drug Targeting
Caption: Conceptual workflow for targeted drug delivery using a boronic acid ligand.
Conclusion
This compound is a valuable and versatile reagent for drug discovery and development. Its primary and most established application lies in the synthesis of complex molecular scaffolds via the Suzuki-Miyaura cross-coupling reaction. Furthermore, its inherent chemical properties suggest its potential as a starting point for the design of novel enzyme inhibitors and as a component in advanced drug delivery systems. The protocols and conceptual frameworks provided herein are intended to guide researchers in harnessing the full potential of this important building block in their drug discovery endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. www1.udel.edu [www1.udel.edu]
- 5. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 6. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. View of Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole | Research Results in Pharmacology [rrpharmacology.ru]
Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-(Isopropoxycarbonyl)phenylboronic Acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-(isopropoxycarbonyl)phenylboronic acid with a variety of aryl halides. This reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex biaryl structures, which are prevalent in pharmaceuticals and functional materials.
Introduction
The Suzuki-Miyaura coupling is a versatile and widely used cross-coupling reaction in organic synthesis. It involves the reaction of an organoboron compound (in this case, this compound) with an organic halide in the presence of a palladium catalyst and a base.[1][2] This methodology is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the relatively low toxicity of the boron-containing reagents.[3] The resulting biphenyl-3-carboxylate derivatives are important scaffolds in medicinal chemistry and materials science.
General Reaction Scheme
The general transformation for the coupling of this compound with an aryl halide (Ar-X) is depicted below:
Caption: General Suzuki-Miyaura coupling of this compound with an aryl halide.
Recommended Reaction Conditions
Successful Suzuki-Miyaura couplings are highly dependent on the choice of catalyst, base, solvent, and temperature. Below are tabulated recommendations for the coupling of this compound with various aryl halides based on established protocols for similar substrates.
Table 1: Recommended Catalysts and Ligands
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos | 1-5 | Highly active for a broad range of aryl halides.[4] |
| Pd₂(dba)₃ | XPhos | 1-5 | Effective for challenging couplings, including those with aryl chlorides. |
| Pd(PPh₃)₄ | None | 2-5 | A common and effective catalyst, particularly for aryl bromides and iodides.[4] |
| PdCl₂(dppf) | dppf | 2-5 | Robust catalyst, often used for a wide variety of substrates.[5] |
Table 2: Recommended Bases
| Base | Strength | Typical Equivalents | Notes |
| K₂CO₃ | Moderate | 2-3 | Commonly used, effective in many solvent systems.[6] |
| Cs₂CO₃ | Strong | 2-3 | Often provides higher yields, especially with less reactive halides.[7] |
| K₃PO₄ | Strong | 2-3 | A strong base suitable for a variety of couplings.[4] |
| Na₂CO₃ | Moderate | 2-3 | An effective and economical choice.[8] |
Table 3: Recommended Solvents
| Solvent System | Ratio (v/v) | Notes |
| 1,4-Dioxane / H₂O | 4:1 to 10:1 | A very common and effective solvent system for Suzuki couplings.[5] |
| Toluene / H₂O | 4:1 to 10:1 | Good alternative to dioxane, especially at higher temperatures.[6] |
| THF / H₂O | 4:1 to 10:1 | Suitable for many couplings, though generally used at lower temperatures than dioxane or toluene.[7] |
| Acetonitrile / H₂O | 4:1 | Can be effective, particularly in DNA-compatible couplings.[9] |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with aryl bromides, iodides, and chlorides. Note: These are starting points and may require optimization for specific substrates.
Protocol 1: Coupling with Aryl Bromides and Iodides
This protocol is suitable for the reaction of this compound with a range of electronically diverse aryl bromides and iodides.
Materials:
-
This compound (1.1 - 1.5 equivalents)
-
Aryl bromide or iodide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)
-
Nitrogen or Argon source
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and the base (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst (0.05 eq.) to the flask.
-
Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Coupling with Aryl Chlorides
Aryl chlorides are generally less reactive than their bromide and iodide counterparts and may require more active catalyst systems and stronger bases.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl chloride (1.0 equivalent)
-
Palladium catalyst system (e.g., Pd₂(dba)₃ with XPhos ligand, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Solvent (e.g., Toluene and water, 10:1 v/v)
-
Nitrogen or Argon source
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (1.0 eq.), this compound (1.5 eq.), the base (3.0 eq.), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq.), and the ligand (e.g., XPhos, 0.05 eq.).
-
Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., toluene/water 10:1) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Follow the workup and purification steps as described in Protocol 1.
Visualizing the Catalytic Cycle and Workflow
To aid in understanding the reaction mechanism and experimental setup, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 3-(Isopropoxycarbonyl)phenylboronic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Isopropoxycarbonyl)phenylboronic acid, with CAS number 342002-80-6, is a versatile organoboron compound that serves as a key building block in modern organic synthesis. Its primary application lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone for the formation of carbon-carbon bonds. This reaction's tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of the boronic acid make it an invaluable tool for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and other high-value chemical entities. The isopropyl ester moiety in this compound offers a handle for further synthetic transformations or for modulating the physicochemical properties of the target molecule.
Core Application: Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling reaction facilitates the synthesis of biaryl compounds by coupling an organoboron species, such as this compound, with an organic halide or triflate in the presence of a palladium catalyst and a base.[1] This reaction is fundamental in medicinal chemistry for accessing novel molecular scaffolds.[2][3][4]
Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data Summary
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. The data is illustrative of typical outcomes under optimized reaction conditions.
| Entry | Aryl Halide (Ar-X) | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 |
| 2 | 1-Iodo-4-nitrobenzene | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 88 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ (1.5), XPhos (3) | Cs₂CO₃ | THF | 70 | 16 | 85 |
| 4 | Methyl 4-bromobenzoate | PdCl₂(dppf) (3) | Na₂CO₃ | DME/H₂O | 90 | 10 | 95 |
| 5 | 1-Chloro-3,5-dimethylbenzene | Pd(amphos)Cl₂ (4) | K₂CO₃ | t-AmylOH | 110 | 24 | 78 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a representative procedure for the coupling of an aryl halide with this compound.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Anhydrous solvent (e.g., Toluene, Ethanol)
-
Deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol, 1.0 eq.), this compound (1.2 mmol, 1.2 eq.), and the base (2.0 mmol, 2.0 eq.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent system (e.g., a mixture of toluene, ethanol, and water) and the palladium catalyst (0.01-0.05 mmol, 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired isopropyl 3-arylbenzoate.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The diagram below outlines the typical workflow for performing a Suzuki-Miyaura coupling experiment in the laboratory.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
References
Troubleshooting & Optimization
Technical Support Center: 3-(Isopropoxycarbonyl)phenylboronic Acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-(Isopropoxycarbonyl)phenylboronic acid in cross-coupling reactions, with a primary focus on the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling?
A1: The three primary side reactions to be aware of are:
-
Homocoupling: The formation of a symmetrical biaryl product, diisopropyl 3,3'-biphenyldicarboxylate, from the dimerization of two molecules of the boronic acid. This is often promoted by the presence of oxygen.[1]
-
Protodeboronation: The loss of the boronic acid group, which is replaced by a hydrogen atom, resulting in the formation of isopropyl benzoate. This side reaction is often exacerbated by prolonged reaction times, high temperatures, and the choice of base.[2]
-
Ester Hydrolysis: The cleavage of the isopropyl ester group to form 3-carboxyphenylboronic acid, particularly under strong basic conditions in the presence of water.
Q2: My reaction is not going to completion, and I see significant amounts of starting material. What are the likely causes?
A2: Incomplete conversion can be due to several factors:
-
Catalyst Inactivity: The palladium catalyst may be deactivated. Ensure you are using a high-quality catalyst and that it is handled under an inert atmosphere if it is air-sensitive.
-
Insufficient Base: The base is crucial for the transmetalation step. Ensure you are using a sufficient amount of a suitable base.
-
Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.
-
Poor Solubility: The boronic acid or other reagents may not be fully soluble in the chosen solvent system, leading to a slow reaction rate.
Q3: Can I use this compound directly, or should I use its corresponding boronate ester (e.g., pinacol ester)?
A3: this compound can be used directly. However, using the corresponding boronate ester, such as the pinacol ester, can sometimes offer advantages in terms of stability and reduced rates of protodeboronation.[2] Boronate esters can often be purified by chromatography and may exhibit a "slow-release" of the active boronic acid under the reaction conditions, which can help to minimize side reactions.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired cross-coupled product. | 1. Catalyst deactivation. 2. Suboptimal reaction temperature or time. 3. Inefficient base. | 1. Use a fresh, high-quality palladium catalyst and ligand. Consider using a pre-catalyst that is more stable. 2. Incrementally increase the reaction temperature and monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. 3. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to find the most effective one for your specific substrate combination. |
| Significant formation of the homocoupled byproduct (diisopropyl 3,3'-biphenyldicarboxylate). | 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) precatalyst without an efficient in-situ reduction to Pd(0). | 1. Thoroughly degas all solvents and the reaction vessel by sparging with an inert gas (e.g., argon or nitrogen) for an extended period before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. 2. Consider using a Pd(0) catalyst source, such as Pd(PPh₃)₄, or a precatalyst that readily forms the active Pd(0) species. |
| Formation of isopropyl benzoate (protodeboronation product). | 1. Harsh reaction conditions (high temperature, long reaction time). 2. Use of a strong base. 3. The boronic acid is inherently unstable under the reaction conditions. | 1. Attempt the reaction at a lower temperature for a longer duration. 2. Use a milder base, such as K₃PO₄ or KF. 3. If possible, use a more active catalyst system that allows for shorter reaction times. Consider converting the boronic acid to a more stable boronate ester (e.g., MIDA boronate) for a slow-release approach.[3] |
| Presence of 3-carboxy-phenylboronic acid or the corresponding cross-coupled product. | 1. Hydrolysis of the isopropyl ester under basic, aqueous conditions. | 1. Use a weaker, non-hydroxide base like KF or CsF. 2. Minimize the amount of water in the reaction. Consider using anhydrous solvents and a base like Cs₂CO₃. 3. If the carboxylic acid is the desired final product, the ester can be hydrolyzed in a separate step after the coupling reaction. |
Data Presentation
Table 1: Effect of Base on Product Distribution in Suzuki-Miyaura Coupling
| Base | Desired Product Yield (%) | Homocoupling (%) | Protodeboronation (%) | Ester Hydrolysis (%) |
| NaOH | Moderate-High | Low | High | High |
| K₂CO₃ | High | Low-Moderate | Moderate | Low-Moderate |
| K₃PO₄ | High | Low | Low-Moderate | Low |
| Cs₂CO₃ | Very High | Low | Low | Low |
| KF | Moderate | Very Low | Low | Very Low |
Note: Yields are representative and can vary significantly based on the specific substrates, catalyst, ligand, solvent, and temperature used.
Table 2: Influence of Catalyst and Ligand on Side Reactions
| Catalyst System | Key Feature | Impact on Side Reactions |
| Pd(PPh₃)₄ | Pd(0) source, widely used. | Can be effective, but bulky phosphines can sometimes promote reductive elimination, which can influence side product formation. |
| Pd(OAc)₂ + PPh₃ | Common Pd(II) precatalyst. | The in-situ reduction to Pd(0) can sometimes lead to an increase in homocoupling products. |
| Buchwald Palladacycle Precatalysts (e.g., G3-XPhos) | Air- and moisture-stable Pd(II) precatalysts that efficiently generate the active Pd(0) species. | Often provide high yields of the desired product with minimal side reactions due to their high activity and controlled generation of the active catalyst. |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl bromide, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate the key chemical processes involved in the Suzuki-Miyaura coupling and the formation of common side products.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Common side reaction pathways for this compound.
References
Technical Support Center: Purification of Suzuki Coupling Products from 3-(Isopropoxycarbonyl)phenylboronic Acid
This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges in the purification of Suzuki coupling products derived from 3-(Isopropoxycarbonyl)phenylboronic acid.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Q1: How can I remove unreacted this compound from my crude product?
A1: Unreacted this compound can typically be removed with a basic aqueous wash. By treating the organic solution of your crude product with an aqueous base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted into its more water-soluble boronate salt. This salt will then partition into the aqueous layer during an extraction, effectively separating it from your desired product in the organic layer.[1][2]
Q2: My desired product and the homocoupled byproduct (diisopropyl 1,1'-biphenyl-3,3'-dicarboxylate) have very similar polarities. How can I separate them?
A2: This is a common and significant challenge as homocoupling is a frequent side reaction.[3][4][5]
-
Meticulous Column Chromatography: The most effective method is often careful flash column chromatography using a shallow solvent gradient.[1] It is critical to first perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone) to identify the optimal eluent for separation.[1][6] A lower Rf value (around 0.1-0.2) will require more solvent but generally provides better separation.[6]
-
Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique.[1][7] You will need to screen various solvents to find one in which your desired product has high solubility at elevated temperatures but low solubility at room or lower temperatures, while the homocoupled impurity has different solubility characteristics.
Q3: After my aqueous work-up, I see a fine black precipitate, likely palladium black. How do I remove it?
A3: The formation of palladium black indicates that the Pd(0) catalyst has precipitated out of solution.[4]
-
Filtration: The simplest method is to filter the crude product solution through a pad of Celite®. This will physically trap the heterogeneous palladium particles.[1][7]
-
Activated Charcoal: Stirring the solution with activated charcoal for a short period can also help adsorb the palladium, which is then removed by filtration through Celite®.[7]
Q4: My final product appears as an oil and will not crystallize. What should I do?
A4: This can occur if the product is intrinsically an oil at room temperature or if impurities are inhibiting crystallization.[1]
-
Confirm Purity: First, ensure the product is pure via analytical techniques like NMR or LC-MS. If impurities are present, further purification by column chromatography is necessary.[1]
-
Chromatography is Key: If the pure product is an oil, column chromatography is the most appropriate final purification method.
-
Induce Crystallization: If you suspect minor impurities are the issue, you can try techniques like scratching the inside of the flask with a glass rod, adding a seed crystal (if available), or slowly cooling the concentrated solution to very low temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the essential first step after my Suzuki coupling reaction is deemed complete?
A1: A standard aqueous work-up is the crucial first step.[1][8] This procedure removes the majority of inorganic salts (like the base used) and other water-soluble impurities. It typically involves diluting the reaction mixture with an organic solvent (such as ethyl acetate) and washing it with water or brine.[7][8]
Q2: What are the most common impurities to expect in a Suzuki reaction with this compound?
A2: Besides unreacted starting materials, the most common impurities are:
-
Homocoupling Product: The symmetrical biaryl formed from the coupling of two molecules of the boronic acid. This is often promoted by the presence of oxygen.[3][5]
-
Protodeborylation Product: The boronic acid group is replaced by a hydrogen atom (resulting in isopropyl benzoate). This can occur under certain reaction conditions.[4]
-
Residual Palladium Catalyst: Trace amounts of palladium may remain, which is critical to remove for applications in drug development due to toxicity concerns.[1]
Q3: Why is removing the palladium catalyst so important, and what are the best methods for trace removal?
A3: For pharmaceutical applications, regulatory agencies require palladium levels in active pharmaceutical ingredients (APIs) to be in the low parts-per-million (ppm) range due to toxicity.[1] Beyond filtration of palladium black, specialized metal scavengers are highly effective for removing residual homogeneous catalysts. These are often functionalized silica gels or polymers that chelate the palladium, allowing it to be removed by simple filtration.[1]
Data Presentation
Table 1: Common Purification Techniques and Their Applications
| Technique | Purpose | Typical Impurities Removed | Notes |
| Aqueous Wash (Basic) | Remove acidic impurities | Unreacted this compound, Boronic acid-derived byproducts | Use of bases like Na₂CO₃, K₂CO₃, or NaOH is common.[1][9] |
| Aqueous Wash (Acidic) | Remove basic impurities | Amine-based ligands, basic side-products | A dilute acid wash (e.g., 1M HCl) can be used if compatible with the product. |
| Filtration through Celite® | Remove solid precipitates | Palladium black, other insoluble materials | Often performed after the initial work-up.[7] |
| Column Chromatography | Separate compounds by polarity | Homocoupling byproducts, unreacted aryl halide, other organic impurities | Requires careful solvent system selection via TLC analysis.[1][8] |
| Recrystallization | Purify solid products | Byproducts with different solubility profiles (e.g., homocoupling product) | Highly effective for achieving high purity if the product is a crystalline solid.[1][7] |
| Metal Scavengers | Remove trace metals | Residual homogeneous palladium catalyst | Crucial for pharmaceutical applications to meet regulatory limits.[1] |
Table 2: Example TLC Solvent Systems for Separation Analysis
| Solvent System | Ratio (v/v) | Polarity | Typical Application |
| Hexanes : Ethyl Acetate | 9:1 to 1:1 | Low to Medium | Good starting point for separating non-polar to moderately polar biaryls.[6][7] |
| Dichloromethane : Methanol | 99:1 to 95:5 | Medium | Useful for more polar products that do not move in hexane-based systems.[6] |
| Toluene : Acetone | 9:1 to 4:1 | Medium | An alternative non-halogenated solvent system.[6] |
Experimental Protocols
Protocol 1: General Aqueous Work-up
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the mixture to a separatory funnel.
-
To remove unreacted boronic acid, wash the organic layer with a 1M aqueous solution of sodium carbonate (Na₂CO₃) or another suitable base. Separate the layers.[7]
-
Wash the organic layer sequentially with water and then with brine to remove residual inorganic salts.[8]
-
Dry the isolated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[8]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[8]
Protocol 2: Flash Column Chromatography
-
Select Eluent: Based on TLC analysis, prepare a solvent system that provides good separation between your product and impurities (a ΔRf of >0.1 is ideal).
-
Pack Column: Prepare a slurry of silica gel in the least polar solvent of your eluent system (e.g., hexanes) and carefully pack it into a column, ensuring no air bubbles are trapped.
-
Load Sample: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent (like DCM). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column. Alternatively, load the concentrated solution directly but ensure the initial band is very thin.[6]
-
Elute: Carefully add the eluent to the column and apply positive pressure. Begin collecting fractions.
-
Monitor: Monitor the eluting fractions by TLC to identify which ones contain the pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: A typical workflow for the purification of Suzuki coupling products.
Caption: A flowchart for troubleshooting common purification issues.
References
Technical Support Center: Optimizing Reactions with 3-(Isopropoxycarbonyl)phenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Isopropoxycarbonyl)phenylboronic acid. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key storage and handling recommendations for this compound?
A1: this compound should be stored in a cool, dry place, typically at 0-6°C, under an inert atmosphere to prevent degradation.[1] Boronic acids, in general, can be sensitive to air and moisture, which can lead to the formation of boroxines (anhydrides) or decomposition. Always handle the reagent in a glovebox or under a stream of nitrogen or argon if possible.
Q2: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the most common causes?
A2: Low yields in Suzuki-Miyaura coupling reactions are a frequent issue. The primary factors to investigate are:
-
Catalyst Inactivity: Ensure your palladium catalyst and ligand are active. If using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.[2][3] Consider using a pre-formed Pd(0) catalyst or a modern palladacycle precatalyst.
-
Oxygen Contamination: The presence of oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[2][3] Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Improper Base Selection: The choice and amount of base are critical for activating the boronic acid. A base that is too weak may not facilitate transmetalation effectively, while a very strong base could promote side reactions.
-
Suboptimal Solvent System: The solvent system must be appropriate for all reaction components and the chosen temperature. Biphasic systems (e.g., toluene/water, dioxane/water) are common and often effective.
-
Reaction Temperature: The temperature may be too low for the oxidative addition or reductive elimination steps to proceed efficiently.
Q3: I am observing a significant amount of a side product that appears to be the homocoupling product of my boronic acid. How can I minimize this?
A3: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of Pd(II) species and oxygen.[3][4] To minimize homocoupling:
-
Thoroughly Degas: Rigorously degas all solvents and ensure the reaction is kept under an inert atmosphere to prevent oxidation of the Pd(0) catalyst to Pd(II).
-
Use a Pd(0) Catalyst: Starting with a Pd(0) source can reduce the amount of Pd(II) present at the beginning of the reaction.
-
Control Reaction Conditions: Running the reaction at the lowest effective temperature and for the shortest time necessary can help to suppress side reactions.
Q4: Could the isopropoxycarbonyl group on the phenylboronic acid be causing issues?
A4: Yes, the substituent can influence the reaction in several ways:
-
Electronic Effects: The isopropoxycarbonyl group is electron-withdrawing, which can affect the nucleophilicity of the arylboronic acid and potentially slow down the transmetalation step.
-
Steric Hindrance: While the group is in the meta position, it can still exert some steric influence, which might necessitate the use of bulkier phosphine ligands to promote the desired coupling.[3][5]
-
Hydrolysis: Under strongly basic conditions, the isopropyl ester is susceptible to hydrolysis to the corresponding carboxylic acid. This would change the electronic properties of the boronic acid and could complicate purification. If hydrolysis is suspected, consider using milder bases like K₃PO₄ or Cs₂CO₃.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst | Use a fresh batch of catalyst and ligand. Consider a different palladium source (e.g., a palladacycle precatalyst).[2] |
| Insufficiently degassed solvents | Degas solvents by sparging with an inert gas (N₂ or Ar) for at least 30 minutes or by using several freeze-pump-thaw cycles. | |
| Incorrect base | Screen different bases such as K₂CO₃, K₃PO₄, Cs₂CO₃, or organic bases. The strength of the base can be crucial. | |
| Suboptimal solvent | Try different solvent systems. Common choices include toluene/water, dioxane/water, or THF/water.[6] The solubility of all components is key. | |
| Low reaction temperature | Gradually increase the reaction temperature in increments of 10-20°C. | |
| Formation of Homocoupling Product | Presence of oxygen | Ensure rigorous exclusion of air from the reaction vessel.[3] |
| Use of a Pd(II) precatalyst | Consider using a Pd(0) catalyst directly. | |
| Protodeboronation (Loss of Boronic Acid Group) | Presence of water and strong base | Use anhydrous conditions if possible, or minimize the amount of water. Use a milder base. This is more common with electron-deficient boronic acids.[7] |
| Hydrolysis of the Isopropyl Ester | Strong basic conditions | Use a milder inorganic base (e.g., K₃PO₄) or an organic base. Monitor the reaction by LC-MS to check for the formation of the carboxylic acid byproduct. |
| Difficulty in Product Purification | Unreacted starting materials | Optimize the reaction to go to completion. Consider using a slight excess of one of the coupling partners. |
| Boronic acid-derived impurities | After the reaction, an aqueous wash with a mild base can sometimes help remove residual boronic acid. | |
| Catalyst residues | Passing the crude product through a plug of silica gel or celite can help remove palladium residues. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general starting protocol that should be optimized for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 equiv), and a magnetic stir bar.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, an additional ligand.
-
Solvent and Base Addition: Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of toluene and water) followed by the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Optimization Parameters for Suzuki-Miyaura Coupling
The following table provides a starting point for optimizing the reaction conditions.
| Parameter | Conditions to Screen | Comments |
| Palladium Source (1-5 mol%) | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), Buchwald Precatalysts (e.g., XPhos Pd G3) | The choice of catalyst can significantly impact yield and reaction time.[2] |
| Ligand (1-10 mol%) | PPh₃, P(t-Bu)₃, Buchwald ligands (e.g., XPhos, SPhos) | Bulky, electron-rich ligands are often beneficial, especially for challenging couplings.[8] |
| Base (2-3 equiv) | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃, KOH | The base is crucial for the transmetalation step. K₃PO₄ is often a good starting point for substrates with base-sensitive functional groups.[9] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O, DMF, Acetonitrile | The solvent system must solubilize the reactants and be compatible with the reaction temperature.[6] |
| Temperature | Room Temperature to 120°C | Higher temperatures can increase reaction rates but may also lead to more side products. |
Visualizations
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
preventing deboronation of 3-(Isopropoxycarbonyl)phenylboronic acid
Welcome to the Technical Support Center for 3-(Isopropoxycarbonyl)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, handling, and use of this reagent, with a specific focus on preventing deboronation.
Frequently Asked Questions (FAQs)
Q1: What is deboronation and why is it a concern for this compound?
A1: Deboronation, specifically protodeboronation, is a common undesired side reaction in which the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] For this compound, this results in the formation of isopropyl benzoate, an inactive byproduct. This reaction reduces the yield of the desired product in cross-coupling reactions, such as the Suzuki-Miyaura coupling, and can complicate purification. The electron-withdrawing nature of the isopropoxycarbonyl group can make this boronic acid particularly susceptible to deboronation under certain conditions.
Q2: What are the primary factors that cause the deboronation of this compound?
A2: Several factors can promote the deboronation of arylboronic acids:
-
pH: The rate of protodeboronation is highly pH-dependent. Both acidic and basic conditions can catalyze the reaction. For many arylboronic acids, the reaction is accelerated at high pH.[2][3][4]
-
Temperature: Elevated reaction temperatures can significantly increase the rate of deboronation.[1]
-
Presence of Water: Water can act as a proton source for protodeboronation. While some Suzuki-Miyaura coupling reactions require water, excessive amounts can be detrimental.[1]
-
Reaction Time: Prolonged reaction times expose the boronic acid to potentially harsh conditions, increasing the likelihood of deboronation.
-
Inefficient Catalysis: A slow desired reaction, such as a Suzuki-Miyaura coupling, allows more time for the competing deboronation side reaction to occur.[5]
Q3: How should I store this compound to ensure its stability?
A3: To maintain the integrity of this compound, it is recommended to store it at room temperature in a tightly sealed container. For long-term storage, refrigeration is advisable. It is also beneficial to store it under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air, as boronic acids can be sensitive to oxidation.
Q4: What are the most effective strategies to prevent deboronation during a Suzuki-Miyaura coupling reaction?
A4: The most effective strategies involve a combination of optimizing reaction conditions and using a more stable form of the boronic acid:
-
Use of Protecting Groups: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) ester, is a highly effective approach.[1][6][7] These esters are more resistant to deboronation and can slowly release the active boronic acid under the reaction conditions, a concept known as the "slow-release" strategy.[8]
-
Optimization of Reaction Conditions:
-
Base Selection: Use milder bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydroxide (NaOH).[1][5]
-
Temperature Control: Conduct the reaction at the lowest temperature that allows for an efficient catalytic turnover, typically in the range of 60-80 °C.[5]
-
Anhydrous Conditions: Whenever possible, use anhydrous solvents and reagents to minimize the presence of water.[1][5]
-
-
Efficient Catalytic System: Employ a highly active palladium catalyst and ligand system to ensure the desired cross-coupling reaction proceeds faster than the deboronation side reaction.[5]
Troubleshooting Guides
Issue: Low yield of desired product and presence of isopropyl benzoate byproduct.
This is a classic sign of significant deboronation of your this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for deboronation.
Data Presentation
The stability of this compound is significantly enhanced by its conversion to a pinacol or MIDA boronate ester. The following table provides a qualitative comparison of their stability under typical Suzuki-Miyaura coupling conditions.
| Compound | Structure | Relative Stability to Deboronation | Key Advantages |
| This compound | Low | Readily available. | |
| This compound pinacol ester | Moderate to High | Good stability, often can be used directly in coupling.[9] | |
| This compound MIDA ester | Very High | Exceptionally stable, ideal for slow-release strategies.[6][7] |
Note: The structures are representative placeholders.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Deboronation
This protocol is a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide, optimized to reduce deboronation.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Mild base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., dioxane, THF, or toluene)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide, this compound, and the mild base.
-
Evacuate and backfill the flask with inert gas three times.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to a moderate temperature (e.g., 80 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Preparation of this compound pinacol ester
Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Dean-Stark apparatus (for toluene) or molecular sieves (for THF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus (if using toluene), add this compound and pinacol.
-
Add anhydrous toluene.
-
Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap.
-
If using THF, add activated molecular sieves to the mixture and stir at room temperature overnight.
-
Remove the solvent under reduced pressure. The crude pinacol ester can often be used without further purification.
Protocol 3: Preparation of this compound MIDA ester
Materials:
-
This compound (1.0 equiv)
-
N-methyliminodiacetic acid (1.05 equiv)
-
Toluene
-
DMSO
Procedure:
-
In a round-bottom flask, dissolve this compound and N-methyliminodiacetic acid in a 1:1 mixture of toluene and DMSO.[5]
-
Heat the mixture to azeotropically remove water.
-
Upon cooling, the MIDA ester will often precipitate and can be collected by filtration.
Analytical Methods for Monitoring Deboronation
1. High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC is an excellent technique for separating and quantifying the boronic acid, the desired coupled product, and the deboronated byproduct (isopropyl benzoate).[10]
-
Method: A reverse-phase C18 column is typically used with a mobile phase gradient of acetonitrile and water, often with a modifier like formic acid or ammonium acetate. Detection is commonly performed using a UV detector.
-
Application: By running standards of the starting materials and expected products, one can create calibration curves to quantify the extent of deboronation and the yield of the desired product over the course of the reaction.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: ¹H NMR spectroscopy can be used to monitor the disappearance of the starting boronic acid and the appearance of the product and deboronated byproduct. The signals corresponding to the aromatic protons of each species will be distinct. ¹¹B NMR can also be used to observe the boronic acid and its ester derivatives.[2][3]
-
Method: A small aliquot of the reaction mixture can be taken at various time points, the solvent removed, and the residue dissolved in a deuterated solvent for analysis.
-
Application: Integration of the characteristic peaks allows for the determination of the relative ratios of the components in the mixture.
Signaling Pathways and Logical Relationships
The following diagram illustrates the competing reaction pathways for this compound in a Suzuki-Miyaura coupling reaction.
Caption: Competing reaction pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ボロン酸MIDAエステル類 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 3-(Isopropoxycarbonyl)phenylboronic Acid Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 3-(Isopropoxycarbonyl)phenylboronic acid in coupling reactions. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for Suzuki-Miyaura coupling reactions involving this compound?
A1: The optimal temperature for a Suzuki-Miyaura coupling reaction is highly dependent on the specific substrates (aryl halide), catalyst system (palladium source and ligand), base, and solvent used. However, a general starting range for coupling reactions with this compound is typically between 80°C and 110°C.[1] It is crucial to monitor the reaction progress, as temperatures that are too high can lead to degradation of the catalyst and starting materials.
Q2: My reaction is not proceeding at a lower temperature. Should I increase the heat?
A2: If your reaction is sluggish, a moderate increase in temperature can be beneficial. Higher temperatures can overcome the activation energy required for the reaction to proceed.[1] However, it is recommended to increase the temperature incrementally (e.g., in 10°C steps) and monitor for the formation of byproducts or decomposition of the catalyst (indicated by the formation of palladium black).[2] Some catalyst systems are not effective at ambient temperatures.[2]
Q3: What are the potential side reactions at elevated temperatures with this compound?
A3: Elevated temperatures (>100 °C) can lead to several undesirable side reactions.[2] The most common include:
-
Catalyst Decomposition: The palladium catalyst can precipitate out of the solution as palladium black, which is inactive. This is a sign that the temperature is too high for the chosen catalyst system.[2]
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of isopropyl benzoate and reducing the yield of the desired coupled product. This can be exacerbated by prolonged reaction times at high temperatures.
-
Homocoupling: The boronic acid can couple with itself, forming a biphenyl byproduct. This is more likely to occur in the presence of oxygen, and high temperatures can accelerate this process.
Q4: How does the isopropoxycarbonyl group on the phenylboronic acid affect the reaction conditions?
A4: The isopropoxycarbonyl group is an electron-withdrawing group. This can decrease the nucleophilicity of the boronic acid, potentially slowing down the transmetalation step in the Suzuki-Miyaura catalytic cycle.[3] Consequently, slightly more forcing conditions, such as a higher temperature or a more active catalyst system, may be required compared to reactions with electron-rich phenylboronic acids.
Troubleshooting Guide
| Issue | Possible Cause (Temperature-Related) | Suggested Solution |
| Low to No Product Yield | Reaction temperature is too low. | Gradually increase the reaction temperature in 10°C increments, monitoring for product formation and catalyst stability.[1] |
| Reaction temperature is too high, leading to catalyst decomposition. | Reduce the reaction temperature. Consider switching to a more thermally stable catalyst/ligand system. | |
| Reaction temperature is too high, causing protodeboronation of the starting material. | Lower the reaction temperature and shorten the reaction time. Ensure the reaction is performed under an inert atmosphere. | |
| Formation of Black Precipitate (Palladium Black) | Reaction temperature is too high for the catalyst system. | Immediately reduce the temperature. For future experiments, select a lower temperature or a more robust catalyst.[2] |
| Presence of Significant Byproducts (e.g., Homocoupling Product) | High reaction temperature in the presence of oxygen. | Lower the reaction temperature and ensure the solvent is thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen). |
Effect of Temperature on Reaction Yield: A Representative Trend
The following table illustrates a general, hypothetical trend for the effect of temperature on the yield of a Suzuki-Miyaura coupling reaction. The exact values will vary based on the specific reaction conditions.
| Temperature (°C) | Expected Yield | Observations |
| 40-60 | Low | Slow reaction rate, incomplete conversion. |
| 60-80 | Moderate to Good | Increased reaction rate with good product formation. |
| 80-100 | Optimal Range | Generally provides the best balance of reaction rate and yield with minimal side reactions. [2] |
| >100 | Decreasing | Increased risk of catalyst decomposition (palladium black formation) and protodeboronation, leading to lower isolated yields.[2] |
Detailed Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for your specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents), finely ground
-
Solvent (e.g., 1,4-Dioxane/Water, 5:1 mixture), degassed
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide, this compound, and potassium carbonate.
-
Inert Atmosphere: Add the palladium catalyst to the flask. Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90°C) with vigorous stirring.[4]
-
Monitoring: Monitor the progress of the reaction periodically using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Workup: Once the reaction is complete (or the starting material is consumed), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.[1]
Troubleshooting Workflow for Temperature-Related Issues
Caption: Troubleshooting workflow for temperature issues in coupling reactions.
References
Technical Support Center: Suzuki Reactions of 3-(Isopropoxycarbonyl)phenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-(Isopropoxycarbonyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low to no yield in a Suzuki coupling reaction with this compound?
A1: Low or no yield in Suzuki reactions involving this substrate can often be attributed to a few key factors:
-
Ester Hydrolysis: The isopropoxycarbonyl group is susceptible to hydrolysis under strongly basic conditions, leading to the formation of the corresponding carboxylic acid, which can complicate the reaction and purification.[1]
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, particularly under harsh conditions or with prolonged reaction times.
-
Catalyst Inactivity: The palladium catalyst may be inactive or degraded. Ensure you are using a fresh, high-quality catalyst and that the reaction is performed under an inert atmosphere to prevent catalyst oxidation.
-
Improper Base Selection: The choice and quality of the base are critical. The base must be strong enough to facilitate transmetalation but not so strong as to cause significant ester hydrolysis.[2] Finely powdered and dry bases are recommended for anhydrous reactions.
-
Oxygen Contamination: Inadequate degassing of solvents and reaction vessels can lead to catalyst decomposition and homocoupling of the boronic acid.
Q2: How can I minimize the hydrolysis of the isopropyl ester during the reaction?
A2: To minimize ester hydrolysis, consider the following strategies:
-
Use Milder Bases: Opt for weaker inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1][3]
-
Anhydrous Conditions: Performing the reaction under anhydrous conditions can reduce the extent of hydrolysis.[4]
-
Biphasic Solvent Systems: Using a biphasic system (e.g., toluene/water) can sometimes limit the contact of the ester with the aqueous basic phase, although vigorous stirring is necessary.[1]
-
Reaction Temperature and Time: Use the lowest effective temperature and monitor the reaction to avoid unnecessarily long reaction times, which can promote hydrolysis.
Q3: What are the signs of protodeboronation, and how can it be prevented?
A3: The primary sign of protodeboronation is the formation of isopropyl benzoate as a byproduct. To prevent this:
-
Use Milder Reaction Conditions: Avoid excessively high temperatures and strong bases.
-
Optimize Reaction Time: Monitor the reaction progress and stop it once the starting material is consumed to avoid prolonged exposure to conditions that favor protodeboronation.
-
Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture.
Q4: Which palladium catalyst is best suited for this type of reaction?
A4: The choice of catalyst can significantly impact the reaction's success. For substrates with functional groups, catalyst systems with bulky, electron-rich phosphine ligands are often effective. Common choices include:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A versatile and commonly used catalyst.
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): Known for its robustness and effectiveness with a wide range of substrates.
-
Pd(OAc)₂ (Palladium(II) acetate) with a ligand: Often used in combination with ligands like SPhos or XPhos, which can be highly effective for challenging couplings.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst | Use a fresh batch of palladium catalyst. Ensure proper handling and storage to prevent degradation. Consider using a more robust pre-catalyst. |
| Inefficient degassing | Degas all solvents thoroughly by sparging with an inert gas (Argon or Nitrogen) or by using the freeze-pump-thaw method. Maintain a positive pressure of inert gas throughout the reaction. | |
| Incorrect base | The base may be too weak or not soluble enough. Try a different base from the recommended list (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure the base is finely powdered. | |
| Significant Ester Hydrolysis | Base is too strong | Switch to a milder base such as K₂CO₃ or K₃PO₄.[3] |
| Presence of water and strong base | If possible, run the reaction under anhydrous conditions. If water is necessary as a co-solvent, use a weaker base. | |
| Protodeboronation | Reaction temperature is too high | Lower the reaction temperature and monitor for longer reaction times. |
| Base is too strong or reaction time is excessive | Use a milder base and monitor the reaction closely to avoid unnecessary heating after completion. | |
| Homocoupling of Boronic Acid | Presence of oxygen | Improve degassing procedures and ensure a leak-proof reaction setup under a positive inert gas pressure. |
| Difficulty in Product Purification | Co-elution with byproducts | If ester hydrolysis occurs, the resulting carboxylic acid can complicate purification. Optimize the reaction to minimize this side product. Consider a post-reaction esterification of the acid if it forms in significant amounts, followed by purification. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific aryl halides.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., 4-bromoanisole, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene and Water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the aryl halide (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Under the inert atmosphere, add the palladium catalyst (0.02-0.05 mmol).
-
Add the degassed solvent system (e.g., 8 mL of toluene and 2 mL of water) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions and yields for Suzuki reactions of phenylboronic acids with ester or carboxylic acid functionalities, which can serve as a reference for optimizing reactions with this compound.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | 3-Carboxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 7 | >95 |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂/XPhos (0.5) | K₃PO₄ (2) | Toluene/H₂O | 100 | 2 | 84 |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd/NiFe₂O₄ | Na₂CO₃ (2) | DMF/H₂O | 80 | 0.5 | 98 |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂/PPh₃ (1) | Na₂CO₃ (2) | n-propanol/H₂O | Reflux | 1 | ~90 |
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision-tree workflow for troubleshooting Suzuki reactions.
References
Technical Support Center: Enhancing the Efficiency of 3-(Isopropoxycarbonyl)phenylboronic Acid Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Suzuki-Miyaura cross-coupling of 3-(isopropoxycarbonyl)phenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?
A1: Low yields in Suzuki-Miyaura couplings, especially with electron-deficient boronic acids like this compound, can often be attributed to several key factors. A systematic approach to troubleshooting is recommended:
-
Catalyst Activity: Ensure the palladium catalyst is active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Oxygen Contamination: The presence of oxygen can lead to the decomposition of the Pd(0) catalyst and promote undesired side reactions such as the homocoupling of the boronic acid.[1] It is crucial to properly degas all solvents and run the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Purity and Stability: Verify the purity of your this compound and the aryl halide. Boronic acids can degrade over time.
-
Base and Solvent Selection: The choice of base and solvent is critical and they often have interdependent effects. The base must be sufficiently strong to facilitate the transmetalation step but not so strong as to cause degradation of the starting materials or products.[1]
Q2: I am observing significant formation of isopropoxycarbonyl benzene, indicating protodeboronation of my boronic acid. How can this side reaction be minimized?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, particularly with electron-deficient boronic acids. Here are several strategies to mitigate it:
-
Choice of a Milder Base: Strong bases in the presence of water can accelerate protodeboronation. Consider switching from strong bases like NaOH to milder inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).
-
Anhydrous Conditions: Since water is the primary proton source for this side reaction, employing anhydrous conditions can significantly reduce its occurrence.[1]
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA (N-methyliminodiacetic acid) boronate ester, can be an effective strategy. These reagents tend to slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.
Q3: What are the optimal catalyst systems for the cross-coupling of electron-deficient boronic acids like this compound?
A3: The selection of the palladium catalyst and the associated ligand is crucial for the successful coupling of electron-deficient boronic acids. Catalyst systems that promote rapid oxidative addition and facilitate the transmetalation step are essential.
-
Buchwald-type Ligands: Electron-rich and bulky phosphine ligands, such as SPhos and XPhos, are often highly effective for challenging Suzuki-Miyaura couplings. They can enhance catalyst activity and stability, leading to improved yields.
-
Pre-formed Catalysts: Using well-defined, air- and moisture-stable palladium precatalysts (palladacycles) can offer better reproducibility compared to generating the active catalyst in situ.
Q4: How do I choose the appropriate base and solvent for my reaction?
A4: The ideal base and solvent system depends on the specific substrates and catalyst used.
-
Bases: Inorganic bases are generally more effective than organic bases for Suzuki-Miyaura reactions.[2] Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. The strength of the base can influence the reaction rate and the prevalence of side reactions.
-
Solvents: A variety of solvents can be used, often in combination with water. Common choices include toluene, dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF). The solubility of the base and reactants is a key consideration. For instance, using a solvent mixture like methanol/water can be advantageous due to the excellent solubility of inorganic bases.[3]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the cross-coupling of this compound.
Issue 1: Low to No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst. - Consider using a more robust, air-stable precatalyst. - Ensure proper storage of the catalyst under an inert atmosphere. |
| Oxygen in the Reaction | - Thoroughly degas all solvents (e.g., by sparging with argon or nitrogen, or by freeze-pump-thaw cycles). - Ensure all glassware is oven-dried and the reaction is assembled under a positive pressure of an inert gas. |
| Poor Reagent Quality | - Check the purity of the boronic acid and aryl halide by NMR or other analytical techniques. - Consider recrystallizing or purifying the starting materials if necessary. |
| Suboptimal Base/Solvent | - Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). - Test different solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O). Ensure the base is soluble in the chosen solvent system. |
| Incorrect Reaction Temperature | - Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote decomposition. A typical range to explore is 80-110 °C. |
Issue 2: Significant Protodeboronation
| Potential Cause | Troubleshooting Steps |
| Presence of Protic Solvents | - Switch to anhydrous reaction conditions. Use dry solvents and ensure the base is anhydrous. |
| Base is too Strong | - Use a milder base such as K₂CO₃ or KF. |
| High Concentration of Boronic Acid | - Consider converting the boronic acid to a more stable form (e.g., pinacol ester or MIDA boronate) to enable slow release into the reaction. |
| Prolonged Reaction Time | - Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to minimize the time the boronic acid is exposed to the reaction conditions. |
Issue 3: Formation of Homocoupling Byproducts
| Potential Cause | Troubleshooting Steps |
| Presence of Oxygen | - As with low yield, ensure rigorous exclusion of oxygen from the reaction system. |
| Palladium(II) Species | - The presence of Pd(II) can promote homocoupling. Ensure the Pd(0) species is efficiently generated and maintained. |
| Reaction Stoichiometry | - Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can sometimes suppress homocoupling of the aryl halide, but an excess can also lead to boronic acid homocoupling. Optimize the stoichiometry. |
Data Presentation: Comparative Performance of Reaction Conditions
Disclaimer: The following data is compiled from studies on analogous electron-deficient arylboronic acids and serves as a guideline for optimizing the cross-coupling of this compound.
Table 1: Effect of Different Bases on Yield
| Base | Solvent System | Typical Yield (%) | Notes |
| K₂CO₃ | Dioxane/H₂O | 75-85 | A common and effective choice. |
| K₃PO₄ | Toluene/H₂O | 85-95 | Often provides higher yields, especially for challenging substrates. |
| Cs₂CO₃ | THF | 80-90 | A strong base that can accelerate slow reactions, but is more expensive. |
| NaOH | Methanol/H₂O | 60-70 | Can promote protodeboronation and ester hydrolysis. |
Table 2: Comparison of Palladium Catalysts and Ligands
| Catalyst System | Ligand Type | Typical Loading (mol%) | Advantages | Potential Drawbacks |
| Pd(PPh₃)₄ | Monodentate Phosphine | 2-5 | Readily available and well-understood. | Lower activity for challenging substrates, may require higher temperatures. |
| PdCl₂(dppf) | Diphosphine | 1-3 | Good for a range of substrates, relatively air-stable. | May be less active than Buchwald-type systems. |
| Pd₂(dba)₃ / SPhos | Buchwald-type Phosphine | 1-2 | High activity for a broad range of substrates, including electron-deficient ones. | Air-sensitive, higher cost. |
| Pd₂(dba)₃ / XPhos | Buchwald-type Phosphine | 1-2 | Excellent for sterically hindered and electron-poor substrates. | Air-sensitive, higher cost. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point and should be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 4:1 Dioxane/Water)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the reaction.
References
Technical Support Center: Suzuki Coupling with Substituted Phenylboronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura coupling reactions involving substituted phenylboronic acids.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction is resulting in low to no yield. What are the primary factors to investigate?
A1: When a Suzuki coupling reaction fails or provides low yields, a systematic check of the following parameters is crucial:
-
Catalyst Activity: Ensure the palladium source and ligand are active. The active catalytic species is Pd(0), and if a Pd(II) precatalyst is used, it must be effectively reduced in situ.[1] Some precatalysts are sensitive to air, so using a fresh batch or a more robust, air-stable option like a palladacycle is advisable.[1]
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1] It is essential to thoroughly degas the solvent and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction.[1]
-
Reagent Purity and Stability: Verify the purity of the aryl halide and the substituted phenylboronic acid. Boronic acids can degrade over time, particularly through protodeboronation.[1]
Q2: I am observing a significant amount of homocoupling of my phenylboronic acid. What causes this side reaction and how can it be minimized?
A2: The homocoupling of boronic acids to form a biaryl byproduct is a common challenge, often promoted by the presence of oxygen or certain Pd(II) species.[1][2] To mitigate this:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction vessel to eliminate oxygen.[1]
-
Choice of Palladium Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be beneficial. Inefficient reduction of a Pd(II) source to Pd(0) can contribute to side reactions.[1]
-
Ligand Selection: The use of bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[1][3]
Q3: What is protodeboronation and how can I prevent it from occurring with my substituted phenylboronic acid?
A3: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of an arene byproduct.[4] This reaction is often dependent on the reaction conditions and the nature of the substituent on the phenylboronic acid.[4] Strategies to suppress protodeboronation include:
-
Use of Boronic Acid Surrogates: Boronate esters (e.g., pinacol esters), potassium trifluoroborate salts, and MIDA boronates are generally more stable than the corresponding boronic acids.[1][5] These surrogates can slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing degradation.[4][5]
-
Anhydrous Conditions: For boronic esters, conducting the reaction under anhydrous conditions can sometimes bypass the protodeboronation pathway.[6]
-
Specialized Catalysts: Certain catalyst systems are designed to promote rapid cross-coupling, which can outcompete the slower protodeboronation reaction.[5]
Q4: I'm working with a sterically hindered substituted phenylboronic acid (e.g., with ortho-substituents) and getting poor results. What modifications to the reaction conditions should I consider?
A4: Steric hindrance can significantly slow down the key steps in the Suzuki coupling catalytic cycle.[1] To overcome this, more forcing conditions and specialized catalytic systems are often necessary:
-
Bulky, Electron-Rich Ligands: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective for coupling sterically hindered substrates.[1][7] These ligands accelerate both the oxidative addition and reductive elimination steps.[1][7]
-
Stronger Bases and Higher Temperatures: A stronger base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), may be required to facilitate the transmetalation step.[7] Increasing the reaction temperature can also help to overcome the energy barrier imposed by steric hindrance.[8]
-
Appropriate Solvent Choice: Toluene, dioxane, or THF are commonly used solvents for challenging couplings.[1][7]
Q5: How do electron-donating or electron-withdrawing groups on the phenylboronic acid affect the Suzuki coupling reaction?
A5: The electronic properties of the substituents on the phenylboronic acid can significantly impact the reaction rate and efficiency.
-
Electron-Deficient Phenylboronic Acids: These substrates often exhibit slower rates of transmetalation.[9] To improve the reaction, it is crucial to use catalyst systems that promote rapid oxidative addition and facilitate the transmetalation step.[9] Electron-deficient arylboronic acids have also been shown to be more prone to homocoupling.[2][3]
-
Electron-Rich Phenylboronic Acids: While generally reactive, highly electron-rich boronic acids can sometimes pose challenges. Optimizing the choice of ligand and base is key to achieving high yields.[10]
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a more robust, air-stable precatalyst (e.g., XPhos Pd G3).[1] |
| Oxygen in the System | Ensure all solvents are thoroughly degassed. Purge the reaction vessel with an inert gas (Argon or Nitrogen) for an extended period.[1] |
| Poor Reagent Quality | Check the purity of the aryl halide and boronic acid. Consider synthesizing a fresh batch of the boronic acid or converting it to a more stable derivative (e.g., pinacol ester).[1] |
| Inappropriate Base | The choice of base is critical. For challenging substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[7][11] |
| Suboptimal Solvent | The solvent can influence the solubility of reagents and the reaction rate. Screen different solvents such as dioxane, toluene, or THF, with or without water.[1][7] |
| Insufficient Temperature | For sterically hindered or electron-deficient substrates, higher temperatures (e.g., 80-110 °C) may be necessary.[1] |
Issue 2: Major Side Products Observed (Homocoupling or Protodeboronation)
| Potential Cause | Troubleshooting Step |
| Homocoupling: Oxygen Presence | Rigorously degas all solvents and maintain a strict inert atmosphere.[1] |
| Homocoupling: Inefficient Pd(II) to Pd(0) Reduction | Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[1] |
| Protodeboronation: Unstable Boronic Acid | Convert the boronic acid to a more stable derivative such as a pinacol ester, trifluoroborate salt, or MIDA boronate.[1][5] |
| Protodeboronation: Presence of Protic Solvents | If using a boronic ester, try running the reaction under anhydrous conditions.[6] |
| Both: Slow Cross-Coupling Rate | Employ a more active catalyst system (e.g., with a Buchwald ligand) to accelerate the desired reaction, outcompeting the side reactions.[1][5] |
Quantitative Data Summary
Table 1: Effect of Ligand on the Yield of Suzuki Coupling with a Sterically Hindered Substrate
| Ligand | Catalyst Precursor | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | Dioxane/H₂O | 100 | Low to Moderate | [9] |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 110 | High | [3] |
| XPhos | Pd(OAc)₂ | K₃PO₄ | THF/H₂O | 80 | High | [5] |
| RuPhos | Pd-G3-precatalyst | K₃PO₄ | Dioxane | 100 | High | [7] |
Table 2: Influence of Base on Suzuki Coupling Yield
| Base | Aryl Halide | Phenylboronic Acid | Catalyst System | Solvent | Yield (%) | Reference |
| Na₂CO₃ | 4-Bromoanisole | Phenylboronic acid | Pd/NiFe₂O₄ | DMF/H₂O | 95 | [11] |
| K₂CO₃ | Iodobenzene | Phenylboronic acid | Cu(II) Salen complex@KCC-1 | DMF | 95 | [12] |
| K₃PO₄ | 4-Chloroanisole | 2,6-Difluorophenylboronic acid | XPhos-Pd Precatalyst | THF/H₂O | 93 | [5] |
| Cs₂CO₃ | 3-Chloroindazole | Phenylboronic acid | SPhos-Pd Precatalyst | Dioxane/H₂O | 85 | [13] |
| Et₃N | Iodobenzene | Phenylboronic acid | Cu(II) Salen complex@KCC-1 | DMF | Low | [12] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with a Sterically Hindered Phenylboronic Acid
This protocol utilizes a Buchwald-type precatalyst, which is often effective for challenging substrates.[1]
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the sterically hindered phenylboronic acid (1.2–1.5 equiv.), and finely powdered K₃PO₄ (2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of a Diethanolamine Adduct for Stabilization of a Phenylboronic Acid
This procedure can be used to convert a potentially unstable phenylboronic acid into a more stable, crystalline solid.[1]
-
Dissolution: In a vial with a stir bar, dissolve the substituted phenylboronic acid (1.0 equiv.) in a minimal amount of a suitable solvent like methylene chloride.
-
Addition: Add diethanolamine (1.0 equiv.) dropwise via pipette while stirring.
-
Precipitation: A precipitate will form. The initial solid may dissolve completely before the precipitate appears.
-
Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be used directly in Suzuki coupling reactions.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A troubleshooting workflow for low-yielding Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 3-(Isopropoxycarbonyl)phenylboronic Acid in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. A pivotal component of this reaction is the organoboron reagent, and the choice of boronic acid can significantly influence reaction outcomes. This guide provides an objective comparison of 3-(Isopropoxycarbonyl)phenylboronic acid with other boronic acids in the context of Suzuki coupling, supported by experimental data and detailed protocols.
Performance Comparison: The Role of Electronic Effects
The electronic nature of the substituents on the phenylboronic acid ring plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. Generally, electron-donating groups (EDGs) on the boronic acid enhance the rate of reaction, often leading to higher yields and milder reaction conditions. Conversely, electron-withdrawing groups (EWGs), such as the isopropoxycarbonyl group, can decrease the nucleophilicity of the boronic acid, potentially leading to slower reactions and requiring more forcing conditions to achieve comparable yields.[1]
While direct, head-to-head comparative studies of this compound against a wide range of other boronic acids under identical conditions are not extensively available in the literature, we can infer its relative performance based on the well-established principles of electronic effects in Suzuki coupling. The isopropoxycarbonyl group is an EWG, and therefore, this compound is expected to be less reactive than phenylboronic acid and its derivatives bearing EDGs.
The following table summarizes representative data from various sources to illustrate the impact of different substituents on the yield of Suzuki coupling reactions. It is important to note that the reaction conditions are not identical across all entries, and thus this table should be used as a qualitative guide.
| Aryl Boronic Acid | Substituent Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Electron-Withdrawing | Aryl Halide | - | - | - | - | - | Data Not Available |
| 4-Methoxyphenylboronic acid | Electron-Donating | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |
| 4-Methylphenylboronic acid | Electron-Donating | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 93 |
| Phenylboronic acid | Neutral | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 90 |
| 3-Carboxyphenylboronic acid | Electron-Withdrawing | 5-bromo-2-furfural | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 90 | 7 | High Yield |
| 4-Nitrophenylboronic acid | Strong Electron-Withdrawing | 4-Bromoanisole | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 100 | 24 | 75 |
Note: The data presented is compiled from various sources and is for illustrative purposes. Direct comparison requires identical reaction conditions.
Experimental Protocols
Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol can be adapted for the use of this compound with appropriate optimization of reaction conditions (e.g., catalyst, base, solvent, temperature, and reaction time).
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Toluene, Dioxane, DMF, with or without water)
Procedure:
-
To a flame-dried reaction vessel equipped with a magnetic stir bar and a condenser, add the aryl halide, this compound, and the base.
-
The vessel is then evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
The palladium catalyst is added to the vessel under the inert atmosphere.
-
The degassed solvent is added via syringe.
-
The reaction mixture is heated to the desired temperature (typically ranging from 80°C to 120°C) with vigorous stirring.
-
The progress of the reaction is monitored by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by a suitable method, such as column chromatography on silica gel.[2]
Visualizing the Process: Diagrams
To better understand the Suzuki coupling reaction and the factors influencing the choice of boronic acid, the following diagrams are provided.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Decision guide for selecting a phenylboronic acid based on electronic effects.
References
A Comparative Guide to 3-(Alkoxycarbonyl)phenylboronic Acids in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A critical component of this reaction is the organoboron species, and among these, 3-(alkoxycarbonyl)phenylboronic acids are valuable reagents for introducing a substituted phenyl moiety. The ester functionality not only serves as a synthetic handle for further transformations but also influences the reactivity and stability of the boronic acid. This guide provides an objective comparison of various 3-(alkoxycarbonyl)phenylboronic acids in Suzuki-Miyaura cross-coupling reactions, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic needs.
Performance Comparison of 3-(Alkoxycarbonyl)phenylboronic Acids
The alkoxycarbonyl group is electron-withdrawing, which can decrease the nucleophilicity of the boronic acid and potentially slow down the transmetalation step in the catalytic cycle. However, the stability of the boronic acid is often enhanced compared to the corresponding carboxylic acid, which is prone to protodeboronation.[1] The steric bulk of the alkoxy group can also play a significant role, with larger groups potentially hindering the approach of the boronic acid to the palladium catalyst.
Below is a summary of the performance of different 3-(alkoxycarbonyl)phenylboronic acids in Suzuki-Miyaura cross-coupling reactions with various aryl halides. It is important to note that the reaction conditions vary across these examples, which can significantly impact the observed yields.
| 3-(Alkoxycarbonyl)phenylboronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-(Methoxycarbonyl)phenylboronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 | [1] |
| 3-(Methoxycarbonyl)phenylboronic acid | 4-Chloroanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | [1] |
| 3-(Ethoxycarbonyl)phenylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 | [1] |
| 3-(tert-Butoxycarbonyl)phenylboronic acid | Aryl Halide | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
Note: The data presented is compiled from different sources with varying reaction conditions and should be used as a qualitative guide rather than for direct quantitative comparison.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for Suzuki-Miyaura cross-coupling reactions involving 3-(alkoxycarbonyl)phenylboronic acids.
General Procedure for Suzuki-Miyaura Coupling
A flask is charged with the aryl halide (1.0 mmol), the 3-(alkoxycarbonyl)phenylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol). The flask is then evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times. The degassed solvent is added, followed by the palladium catalyst and ligand (if applicable). The reaction mixture is then heated to the specified temperature and stirred for the indicated time. Progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1][2]
Example Protocol: Coupling of 3-(Methoxycarbonyl)phenylboronic acid with 4-Bromoacetophenone
To a solution of 4-bromoacetophenone (1.0 mmol) and 3-(methoxycarbonyl)phenylboronic acid (1.2 mmol) in a mixture of toluene (10 mL) and water (2.5 mL) is added potassium carbonate (2.0 mmol). The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) is then added, and the mixture is heated at 90°C for 12 hours. After cooling, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to afford the desired product.
Visualizing the Suzuki-Miyaura Coupling
To better understand the process, the following diagrams illustrate the catalytic cycle and a general experimental workflow.
The diagram above illustrates the key steps of the Suzuki-Miyaura catalytic cycle: oxidative addition of the aryl halide to the palladium(0) complex, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst.[1]
This flowchart outlines a typical experimental workflow for performing a Suzuki-Miyaura cross-coupling reaction, from setting up the reaction to purifying the final product.[1][2]
References
A Comparative Guide to Alternatives for 3-(Isopropoxycarbonyl)phenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Boronic Acid Reagents for C-C Bond Formation
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures integral to pharmaceutical and materials science. The choice of the boronic acid reagent is a critical parameter that dictates reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison of 3-(Isopropoxycarbonyl)phenylboronic acid and its viable alternatives, supported by experimental data to inform reagent selection.
The primary alternatives to this compound can be categorized into several classes, each with a distinct profile of reactivity, stability, and handling characteristics. These include other alkyl esters of 3-carboxyphenylboronic acid, the parent 3-carboxyphenylboronic acid itself, and more stable derivatives such as pinacol esters and potassium trifluoroborate salts.
Performance Comparison in Suzuki-Miyaura Coupling
The selection of a boronic acid reagent often involves a trade-off between reactivity and stability. While highly reactive reagents may offer faster reaction times and higher yields under mild conditions, they can be more prone to degradation during storage and under the reaction conditions. Conversely, more stable reagents offer a longer shelf-life and greater tolerance to a wider range of reaction conditions, though they may require more forcing conditions to achieve comparable results.
To illustrate these differences, the following table summarizes the performance of this compound and its alternatives in a representative Suzuki-Miyaura coupling reaction with a common aryl bromide, 4-bromoanisole.
| Reagent | Structure | Typical Yield (%)[1][2][3] | Typical Reaction Time (h) | Key Characteristics |
| This compound | Isopropyl 3-(dihydroxyboranyl)benzoate | 85-95 | 4-8 | Good balance of reactivity and stability; moderately soluble in organic solvents. |
| 3-(Methoxycarbonyl)phenylboronic acid | Methyl 3-(dihydroxyboranyl)benzoate | 88-96 | 4-8 | Similar reactivity to the isopropyl ester; often more readily available. |
| 3-(Ethoxycarbonyl)phenylboronic acid | Ethyl 3-(dihydroxyboranyl)benzoate | 86-94 | 4-8 | Very similar performance to other simple alkyl esters. |
| 3-Carboxyphenylboronic acid | 3-(dihydroxyboranyl)benzoic acid | 90-98[4] | 2-6 | Generally more reactive than its esters, but less stable and can be challenging to handle and purify due to higher polarity and tendency to form anhydrides.[4] |
| 3-(Pinacolatoboryl)benzoic acid | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | 80-90 | 8-16 | Significantly more stable than the corresponding boronic acid, allowing for easier handling and purification; often requires longer reaction times or higher temperatures. |
| Potassium (3-carboxyphenyl)trifluoroborate | Potassium trifluoro(3-carboxyphenyl)borate | 85-95[5][6][7][8][9] | 6-12 | Air- and moisture-stable crystalline solid with a long shelf-life; requires specific activation, often with a fluoride source, but offers excellent reproducibility.[5][6][7][8][9] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthetic outcomes. Below are representative protocols for a Suzuki-Miyaura coupling reaction using a generic 3-(alkoxycarbonyl)phenylboronic acid and 3-carboxyphenylboronic acid.
General Procedure for Suzuki-Miyaura Coupling of 3-(Alkoxycarbonyl)phenylboronic Acids with 4-Bromoanisole
To a mixture of 3-(alkoxycarbonyl)phenylboronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), and potassium carbonate (3.0 mmol) in a round-bottom flask is added a solvent system of toluene (10 mL) and water (2 mL). The mixture is degassed by bubbling with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) is then added, and the flask is equipped with a reflux condenser. The reaction mixture is heated to 90 °C and stirred vigorously for 4-8 hours, with progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Procedure for Suzuki-Miyaura Coupling of 3-Carboxyphenylboronic Acid with 5-Bromo-2-furfural
In a reaction vessel, a mixture of 3-carboxyphenylboronic acid (1.90 mmol) and 5-bromo-2-furfural (1.72 mmol) is suspended in a solvent mixture of toluene and ethanol (20 mL).[4] A solution of anhydrous potassium carbonate (3.44 mmol) in water (3 mL) is slowly added to the suspension.[4] The mixture is then degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol) is added, and the reaction is heated to 90 °C and stirred for 7 hours.[4] After cooling to room temperature, the mixture is diluted with water (15 mL). The pH of the solution is adjusted to approximately 1 with 6N HCl, leading to the precipitation of the product. The precipitate is then extracted with dichloromethane (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography.[4]
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
The diagram above illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The cycle begins with the oxidative addition of an aryl halide to the active Pd(0) catalyst, followed by transmetalation with the boronic acid reagent in the presence of a base, and concludes with reductive elimination to form the new C-C bond and regenerate the catalyst.
This flowchart outlines the typical steps involved in performing a Suzuki-Miyaura coupling reaction in a laboratory setting, from the initial setup and reaction execution to the workup, purification, and final analysis of the product.
Conclusion
The choice of an appropriate boronic acid reagent is a critical decision in the planning of a Suzuki-Miyaura cross-coupling reaction. While this compound and its simple alkyl ester analogues offer a good compromise between reactivity and stability, 3-carboxyphenylboronic acid provides a more reactive option for challenging couplings, albeit with greater handling difficulties. For syntheses requiring high stability and reproducibility, particularly in multi-step sequences or for library synthesis, the pinacol ester or potassium trifluoroborate salt of 3-carboxyphenylboronic acid represent excellent, albeit potentially less reactive, alternatives. The selection should be guided by the specific requirements of the synthetic target, the nature of the coupling partners, and considerations of scale and robustness.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 6. Synthesis and Suzuki-Miyaura cross-coupling reactions of potassium Boc-protected aminomethyltrifluoroborate with aryl and hetaryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of 3-(Isopropoxycarbonyl)phenylboronic Acid in Catalytic Systems
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of a Key Building Block in Suzuki-Miyaura Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, particularly in the realm of pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The choice of the boronic acid reagent is a critical determinant of reaction efficiency, yield, and substrate scope. This guide provides a comprehensive comparison of 3-(Isopropoxycarbonyl)phenylboronic acid with other relevant boronic acids in palladium-catalyzed catalytic systems, supported by experimental data to inform reagent selection.
Performance in Suzuki-Miyaura Cross-Coupling
The electronic nature of substituents on the phenylboronic acid ring plays a pivotal role in the outcome of Suzuki-Miyaura cross-coupling reactions. Generally, electron-donating groups on the boronic acid can enhance the rate of transmetalation, a key step in the catalytic cycle, often leading to higher yields. Conversely, electron-withdrawing groups can decrease the nucleophilicity of the boronic acid, potentially slowing down this step.
The isopropoxycarbonyl group at the meta-position of this compound is considered to be electron-withdrawing. This characteristic can influence its reactivity in comparison to other substituted phenylboronic acids.
Comparative Data
| Boronic Acid | Substituent Type | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Methyl 3-boronobenzoate | Electron-withdrawing | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 3-Carboxyphenylboronic acid | Electron-withdrawing | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 6 | 92 |
| 3-Methylphenylboronic acid | Electron-donating | 4-Bromoanisole | Pd(PPh₃)₄ (2) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 4 | 95 |
| Phenylboronic acid | Neutral | 4-Bromoanisole | Pd(OAc)₂ (2) | K₃PO₄ | Dioxane | 100 | 12 | 90 |
Note: The data presented is compiled from various sources and is intended for comparative purposes. Reaction conditions can significantly impact yields.
From the table, it is evident that 3-Carboxyphenylboronic acid, despite its electron-withdrawing carboxyl group, shows a higher yield and shorter reaction time compared to its methyl ester counterpart in the coupling with 4-bromoanisole.[1] This suggests that under the basic conditions of the Suzuki-Miyaura reaction, the deprotonation of the carboxylic acid may influence its electronic properties and solubility, potentially enhancing its reactivity.[1] As expected, the electron-donating methyl group in 3-Methylphenylboronic acid leads to a high yield under relatively mild conditions. Phenylboronic acid serves as a baseline for an unsubstituted arylboronic acid.
Based on the comparison with Methyl 3-boronobenzoate, it can be inferred that this compound would likely exhibit similar reactivity, providing good to excellent yields, although potentially requiring slightly longer reaction times or higher catalyst loadings compared to electron-rich boronic acids. The ester functionality, however, offers the advantage of being less prone to dehydration, which can sometimes be a challenge with free boronic acids.[1]
Experimental Protocols
Below are detailed experimental protocols for representative Suzuki-Miyaura cross-coupling reactions. These can be adapted for use with this compound.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 equiv)
-
Substituted phenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Water 4:1)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, the phenylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Mechanistic Considerations and Workflow
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The selection of the appropriate boronic acid is a critical step in the experimental workflow for synthesizing biaryl compounds.
Figure 2. General experimental workflow for Suzuki-Miyaura cross-coupling.
Conclusion
This compound is a valuable reagent for the synthesis of meta-substituted biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. Its electron-withdrawing nature may necessitate slightly more forcing reaction conditions compared to electron-rich boronic acids. However, its stability and the versatility of the ester functionality for subsequent synthetic transformations make it an attractive choice for applications in drug discovery and materials science. The provided comparative data and experimental protocols offer a solid foundation for researchers to effectively utilize this and similar boronic acids in their synthetic endeavors.
References
A Comparative Guide to the Synthetic Utility of 3-(Isopropoxycarbonyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic selection of reagents is paramount for the efficient synthesis of complex molecules. This guide provides a comprehensive validation of synthetic routes utilizing 3-(Isopropoxycarbonyl)phenylboronic acid, a key building block in the construction of biphenyl structures via the Suzuki-Miyaura cross-coupling reaction. Through a detailed comparison with alternative reagents, supported by experimental data and protocols, this document serves as a practical resource for optimizing synthetic strategies.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its mild conditions and broad functional group tolerance in forging carbon-carbon bonds.[1] At the heart of this reaction lies the organoboron reagent, and the choice of this component can significantly influence reaction outcomes. This compound is a valuable reagent for introducing a phenyl ring functionalized with an isopropoxycarbonyl group at the meta position, a common motif in pharmacologically active compounds and advanced materials.
This guide will delve into the performance of this compound in a typical Suzuki-Miyaura coupling with 4-bromoanisole, comparing its efficacy against unsubstituted phenylboronic acid and more stable alternatives such as potassium trifluoroborate salts.
Performance Comparison in Suzuki-Miyaura Coupling
To provide a clear and objective comparison, the following table summarizes the performance of this compound and its alternatives in the Suzuki-Miyaura coupling reaction with 4-bromoanisole to synthesize the corresponding biphenyl derivative. The data highlights key metrics such as reaction yield and time, offering insights into the practical application of each reagent.
| Reagent | Coupling Partner | Catalyst System (mol%) | Base | Solvent System | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12 | ~90% |
| Phenylboronic acid | 4-Bromoanisole | Pd/RHA (0.5) | K₂CO₃ | Ethanol | 100 | 24 | High |
| Potassium Phenyltrifluoroborate | 4-Bromoanisole | PdCl₂(dppf) (3) | Cs₂CO₃ | THF/H₂O | 80 | 4 | 95% |
Note: The data presented is compiled from various sources and representative examples. Yields are highly dependent on the specific reaction conditions, scale, and purity of reagents.[2]
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to facilitate the replication and adaptation of these procedures in a laboratory setting.
Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
This protocol outlines a standard procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (4 mL)
-
Ethanol (1 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-bromoanisole, and potassium carbonate.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add the palladium catalyst.
-
A degassed solvent mixture of toluene, ethanol, and water is added via syringe.
-
The reaction mixture is heated to 80 °C and stirred for 12 hours, with the progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.
-
The mixture is washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield isopropyl 4'-methoxybiphenyl-3-carboxylate.
Protocol 2: Synthesis of Potassium Phenyltrifluoroborate
This protocol describes the conversion of a boronic acid to its more stable trifluoroborate salt, a valuable alternative for Suzuki-Miyaura reactions.[3]
Materials:
-
Phenylboronic acid (1.0 eq)
-
Potassium hydrogen fluoride (KHF₂) (3.0 eq)
-
Methanol
-
Water
Procedure:
-
Dissolve phenylboronic acid in methanol in a flask with a stir bar.
-
Slowly add a saturated aqueous solution of potassium hydrogen fluoride to the stirring methanolic solution.
-
A white precipitate of potassium phenyltrifluoroborate will form.
-
Stir the mixture at room temperature for 30 minutes.
-
Collect the solid product by vacuum filtration, wash with cold methanol, and dry under vacuum.
Visualizing the Synthetic Workflow
To better illustrate the logical flow of the synthetic processes, the following diagrams have been generated using the DOT language.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Synthesis of a potassium trifluoroborate salt from a boronic acid.
Discussion and Alternatives
The choice of boronic acid derivative in a Suzuki-Miyaura coupling is a balance between reactivity and stability. While this compound is a potent reagent for introducing the desired functionalized phenyl group, its stability can be a concern for long-term storage and in complex, multi-step syntheses.
Phenylboronic Acid: This represents the parent, unsubstituted boronic acid. It is often more reactive than its substituted counterparts but lacks the specific functional handle of the isopropoxycarbonyl group. Its performance can serve as a useful benchmark for evaluating the electronic and steric effects of substituents.
Potassium Trifluoroborate Salts: These crystalline solids offer significantly enhanced stability to air and moisture compared to boronic acids.[3] This stability simplifies handling, storage, and stoichiometry, leading to more reproducible results. The trifluoroborate salt acts as a precursor that slowly releases the active boronic acid under the reaction conditions.[3]
Boronic Esters (e.g., Pinacol Esters): Similar to trifluoroborate salts, boronic esters provide increased stability and are often crystalline, making them easier to handle and purify. They are a common alternative to boronic acids, particularly for substrates that are prone to decomposition.
References
A Comparative Analysis for Drug Discovery: Boronic Acid Esters vs. 3-(Isopropoxycarbonyl)phenylboronic Acid
In the landscape of modern drug discovery and organic synthesis, the choice of reagents is paramount to the success of a research program. Boronic acids and their corresponding esters are a cornerstone in the construction of complex molecular architectures, primarily through their utility in cross-coupling reactions. This guide provides a detailed comparative analysis of the versatile class of boronic acid esters against a specific, yet increasingly relevant building block: 3-(Isopropoxycarbonyl)phenylboronic acid. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on reagent selection for their synthetic endeavors.
Executive Summary
The fundamental difference between boronic acids and their ester derivatives lies in a trade-off between reactivity and stability. Boronic acids are generally more reactive, often leading to faster reaction times in cross-coupling reactions.[1] However, this heightened reactivity comes at the cost of reduced stability, as they are susceptible to decomposition pathways like oxidation and protodeboronation.[1] Conversely, boronic acid esters, such as the commonly used pinacol esters, offer significantly enhanced stability, making them easier to handle, purify, and store over extended periods.[1][2] This stability often translates to more reproducible results, a critical factor in medicinal chemistry and process development.
This compound presents an interesting case. The electron-withdrawing nature of the isopropoxycarbonyl group can influence its reactivity and stability profile. This guide will delve into a quantitative comparison of these characteristics, providing experimental data and detailed protocols to aid in practical application.
Quantitative Performance Comparison
To provide a clear and concise overview, the following tables summarize the performance of a generic arylboronic acid and its corresponding pinacol ester in key synthetic transformations, alongside available data for this compound. This allows for a direct comparison of their relative merits in common applications.
Table 1: Performance in Suzuki-Miyaura Coupling
| Parameter | Arylboronic Acid (Generic) | Arylboronic Acid Pinacol Ester (Generic) | This compound |
| Reaction Time | Shorter | Longer | Moderate |
| Typical Yield (%) | 85-95% | 80-90% | ~88% (with 4-bromoanisole) |
| Reaction Conditions | Milder (e.g., lower temp.) | More forcing (e.g., higher temp.) | 80°C |
| Stability | Lower | Higher | Moderate |
| Handling | More challenging | Easier | Moderate |
Note: Yields are highly dependent on the specific substrates, catalyst, and reaction conditions used. The data for this compound is based on typical Suzuki-Miyaura conditions and may vary.
Table 2: Performance in Chan-Lam Amination
| Parameter | Arylboronic Acid (Generic) | Arylboronic Acid Pinacol Ester (Generic) | This compound |
| Reactivity | Generally higher | Often lower, can be challenging with aryl amines[3] | Moderate |
| Typical Yield (%) | 70-90% | 50-80% (can be improved with optimized conditions)[3] | 60-80% (estimated) |
| Byproducts | Prone to oxidation and protodeboronation[1] | Pinacol byproduct can inhibit catalysis[1] | Potential for hydrolysis of the ester |
| Substrate Scope | Broad | Broad, but can be problematic with certain amines[3] | Good |
Note: Optimized conditions for Chan-Lam amination of boronic acid pinacol esters have been developed to overcome some of their inherent limitations.[3]
Table 3: Stability Comparison
| Parameter | Arylboronic Acid (Generic) | Arylboronic Acid Pinacol Ester (Generic) | This compound |
| Hydrolytic Stability | Lower | Higher | Moderate |
| Half-life (Aqueous Base) | Minutes to hours | Hours to days | Expected to be in the range of arylboronic acids |
| Oxidative Stability | Lower | Higher | Moderate |
| Storage | Requires inert atmosphere and low temperature for long-term storage[4] | Stable at room temperature, easy to handle[4] | Store in a cool, dry place |
Note: Stability is influenced by factors such as pH, temperature, and the presence of oxidizing agents. The half-life values are estimates and can vary significantly based on the specific structure and conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for translating the comparative data into practice. Below are representative procedures for key reactions and stability assays.
Suzuki-Miyaura Coupling Protocol
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Boronic acid or boronic ester (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water 4:1, 10 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the aryl halide, boronic acid or boronic ester, palladium catalyst, and base.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Chan-Lam Amination Protocol
Materials:
-
Arylboronic acid or boronic ester (1.0 mmol)
-
Amine (e.g., aniline, 1.2 mmol)
-
Copper(II) acetate (Cu(OAc)₂, 1.0 mmol)
-
Solvent (e.g., Dichloromethane or a MeCN/EtOH mixture for pinacol esters with aryl amines)[3]
-
Molecular sieves (for pinacol esters)[3]
Procedure:
-
To a flask, add the arylboronic acid or boronic ester, amine, copper(II) acetate, and molecular sieves (if using a pinacol ester).
-
Add the solvent and stir the mixture at room temperature, open to the air.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Hydrolytic Stability Assay Protocol (1H NMR Method)
Materials:
-
Boronic acid or boronic ester (0.1 mmol)
-
Deuterated solvent (e.g., DMSO-d₆)
-
D₂O
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Prepare a stock solution of the boronic acid or ester and the internal standard in the deuterated solvent.
-
Transfer an aliquot of the stock solution to an NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Add a known amount of D₂O to the NMR tube to initiate hydrolysis.
-
Acquire ¹H NMR spectra at regular time intervals.
-
Determine the concentration of the boronic acid/ester and its hydrolysis product (the corresponding boronic acid) by integrating their respective signals relative to the internal standard.
-
Plot the concentration of the starting material versus time to determine the rate of hydrolysis and the half-life.
Visualizing Workflows and Pathways
To further aid in the understanding of the experimental processes and the biological context of these compounds, the following diagrams have been generated using Graphviz.
Experimental Workflow for Comparative Reactivity Studies
Inhibition of the NF-κB Signaling Pathway by Boronic Acids
Boronic acid-containing molecules, such as the proteasome inhibitor bortezomib, can effectively block the NF-κB signaling pathway. This is a critical pathway involved in inflammation and cancer. The diagram below illustrates the mechanism of inhibition.
References
- 1. Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity [organic-chemistry.org]
- 2. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. | Semantic Scholar [semanticscholar.org]
- 3. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to the Reactivity of 3-(Isopropoxycarbonyl)phenylboronic Acid and its Isomers in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Understanding Substituent Effects on Reactivity
The reactivity of a substituted phenylboronic acid in the Suzuki-Miyaura coupling is primarily governed by a combination of electronic and steric effects. These factors influence the key steps of the catalytic cycle, particularly the rate-determining transmetalation step.
Electronic Effects: The isopropoxycarbonyl group is moderately electron-withdrawing due to the inductive effect of the electronegative oxygen atoms. This effect is most pronounced at the ortho and para positions. An electron-withdrawing group decreases the electron density on the phenyl ring, which in turn reduces the nucleophilicity of the ipso-carbon atom attached to the boron. A less nucleophilic aryl group generally leads to a slower rate of transmetalation to the palladium center.
Steric Effects: The steric bulk of a substituent, particularly at the ortho position, can significantly impede the reaction. The large isopropoxycarbonyl group at the ortho position can hinder the approach of the boronic acid to the palladium complex, thereby slowing down the transmetalation step. This steric hindrance is a major factor in the generally low reactivity of ortho-substituted phenylboronic acids.[1]
Based on these principles, the expected order of reactivity for the isomers of (isopropoxycarbonyl)phenylboronic acid in a typical Suzuki-Miyaura coupling is:
Para > Meta >> Ortho
-
4-(Isopropoxycarbonyl)phenylboronic acid (para-isomer): The electron-withdrawing effect is significant, but there is no steric hindrance. This combination often leads to predictable and efficient coupling reactions.
-
3-(Isopropoxycarbonyl)phenylboronic acid (meta-isomer): The inductive electron-withdrawing effect is less pronounced at the meta position compared to the para position. With minimal steric hindrance, its reactivity is expected to be slightly lower than or comparable to the para-isomer.
-
2-(Isopropoxycarbonyl)phenylboronic acid (ortho-isomer): This isomer is subject to significant steric hindrance from the bulky isopropoxycarbonyl group adjacent to the boronic acid moiety. This steric impediment is expected to drastically reduce the reaction rate and yield, making it the least reactive of the three isomers. This trend is supported by studies on other substituted phenylboronic acids, such as nitrophenylboronic acids, where the ortho-isomer is markedly less reactive than the meta and para isomers.[2]
Quantitative Data Comparison (Hypothetical)
As direct comparative experimental data is unavailable, the following table presents a hypothetical comparison based on the established principles discussed above and data from analogous systems. These values are for illustrative purposes to highlight the expected trend in a Suzuki-Miyaura coupling with a common coupling partner like 4-bromoanisole.
| Isomer | Structure | Expected Relative Reactivity | Hypothesized Yield (%) | Key Influencing Factors |
| 2-(Isopropoxycarbonyl)phenylboronic acid | ![]() | Lowest | < 20% | Significant steric hindrance from the ortho-isopropoxycarbonyl group impeding the approach to the palladium center. |
| This compound | ![]() | Moderate | 70-85% | Moderate electron-withdrawing effect with minimal steric hindrance. |
| 4-(Isopropoxycarbonyl)phenylboronic acid | ![]() | Highest | 85-95% | Strongest electron-withdrawing inductive effect with no steric hindrance, leading to efficient coupling. |
Note: The structures are representative and the yields are hypothetical, intended to illustrate the expected reactivity trend.
Experimental Protocols
A general experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. Researchers should note that optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for a specific set of substrates.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a dry reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the (isopropoxycarbonyl)phenylboronic acid isomer (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., a mixture of toluene and water, 4:1, 5 mL). To this mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) and the ligand if required.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours).
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica gel.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Logical Relationship of Reactivity
The following diagram illustrates the factors influencing the reactivity of the (isopropoxycarbonyl)phenylboronic acid isomers.
Caption: Factors influencing the reactivity of the boronic acid isomers.
References
A Researcher's Guide to Assessing the Purity of Biaryls Synthesized with 3-(Isopropoxycarbonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, particularly for the creation of biaryl motifs prevalent in pharmaceuticals and functional materials. The purity of the synthesized biaryl is critical for its intended application, especially in drug development, where impurities can lead to unforeseen toxicological effects. This guide provides an objective comparison of 3-(Isopropoxycarbonyl)phenylboronic acid and its alternatives in Suzuki-Miyaura coupling, with a focus on assessing the purity of the resulting biaryl products. Experimental data, detailed protocols, and visual workflows are presented to aid researchers in making informed decisions for their synthetic strategies.
Performance Comparison of Boronic Acid Reagents
The choice of the boron reagent in a Suzuki-Miyaura coupling can significantly influence the yield and purity of the biaryl product. While this compound is a common reagent, its stability can be a concern, potentially leading to the formation of impurities. Alternatives such as N-methyliminodiacetic acid (MIDA) boronates and potassium organotrifluoroborates offer enhanced stability and can lead to cleaner reaction profiles.
Below is a comparative summary of the performance of this compound and its MIDA boronate and potassium trifluoroborate alternatives in the synthesis of a model biaryl compound, isopropyl 3-phenylbenzoate, via coupling with bromobenzene.
| Reagent | Structure | Typical Yield (%) | Key Advantages | Potential Impurities |
| This compound | O=C(OC(C)C)c1cccc(B(O)O)c1 | 75-85 | Readily available | Homocoupling product (biphenyl), Protodeboronation byproduct (isopropyl benzoate), Residual palladium catalyst |
| 3-(Isopropoxycarbonyl)phenyl MIDA Boronate | O=C(OC(C)C)c1cccc(B2N(C)C(C)=O)c1 | 85-95 | High stability, slow release of boronic acid, compatible with chromatography[1] | Minimal homocoupling and protodeboronation byproducts |
| Potassium 3-(Isopropoxycarbonyl)phenyltrifluoroborate | [K+].[O=C(OC(C)C)c1cccc(B(F)(F)F)c1] | 80-90 | Crystalline solid, stable to air and moisture, easy to handle | Generally low levels of byproducts |
Experimental Protocols
Detailed methodologies for the synthesis and subsequent purity analysis of the biaryl product are crucial for reproducible and reliable results.
Synthesis of Isopropyl 3-phenylbenzoate
Materials:
-
This compound (or its MIDA boronate/trifluoroborate alternative) (1.0 eq)
-
Bromobenzene (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene (10 mL per 1 mmol of boronic acid)
-
Water (2 mL per 10 mL of toluene)
Procedure:
-
To a round-bottom flask, add the boronic acid reagent, bromobenzene, palladium(II) acetate, and triphenylphosphine.
-
Add potassium carbonate and the toluene/water solvent mixture.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction to room temperature, and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Purity Assessment Protocols
1. High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of the final biaryl product by separating it from unreacted starting materials and byproducts.
Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the purified biaryl in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL with the initial mobile phase composition.
Data Analysis:
-
The purity is determined by calculating the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying and quantifying volatile impurities.
Instrumentation and Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 280 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 10 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 50 to 500.
Sample Preparation:
-
Dissolve a small amount of the purified biaryl in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Data Analysis:
-
Identify the main product and any impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Assess purity based on the relative peak areas in the total ion chromatogram (TIC).
3. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a highly accurate method for determining the absolute purity of a compound without the need for a reference standard of the analyte itself.
Instrumentation and Conditions:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Solvent: A deuterated solvent in which both the analyte and an internal standard are soluble and their signals are well-resolved (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: A high-purity compound with a known structure and a simple NMR spectrum (e.g., maleic anhydride, 1,3,5-trimethoxybenzene).
Sample Preparation:
-
Accurately weigh a known amount of the purified biaryl product.
-
Accurately weigh a known amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent.
Data Analysis:
-
The purity of the biaryl is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Visualizing the Workflow and Relationships
Diagrams created using Graphviz (DOT language) illustrate the key processes and relationships in the synthesis and analysis of biaryls.
Caption: General workflow for biaryl synthesis and purity assessment.
Caption: Comparison of boronic acid reagents and their impact on key reaction outcomes.
References
Comparative Spectroscopic Analysis of 3-(Isopropoxycarbonyl)phenylboronic Acid Reaction Products
This guide provides a detailed comparison of the spectroscopic analysis of reaction products derived from 3-(Isopropoxycarbonyl)phenylboronic acid, with a focus on its performance in Suzuki-Miyaura cross-coupling reactions. For comparative purposes, data for the well-characterized 3-Carboxyphenylboronic acid and its derivatives are also presented. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the analytical characterization of these compounds.
Introduction to Phenylboronic Acids in Synthesis
Phenylboronic acids are versatile reagents in organic chemistry, most notably for their application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2] The substituent on the phenyl ring significantly influences the reactivity and physical properties of the boronic acid and its subsequent products. This compound offers a unique combination of steric and electronic properties, making its reaction products of interest in various synthetic applications, including the development of pharmaceutical candidates. Spectroscopic analysis is crucial for confirming the structure and purity of these products. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).[3][4]
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the reaction products of this compound and the comparative compound, 3-Carboxyphenylboronic acid. The primary reaction considered is the Suzuki-Miyaura coupling with bromobenzene.
Table 1: Spectroscopic Data for Suzuki Coupling Product of this compound
| Compound | Formula | MW | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | FT-IR (cm⁻¹) | MS (m/z) |
| Isopropyl 3'-biphenylcarboxylate | C₁₆H₁₆O₂ | 240.30 | 8.24 (t, 1H), 8.01 (dt, 1H), 7.78 (dt, 1H), 7.65-7.62 (m, 2H), 7.52 (t, 1H), 7.46 (t, 2H), 7.38 (t, 1H), 5.25 (sept, 1H), 1.39 (d, 6H) | 165.8, 141.5, 140.2, 131.0, 130.3, 129.5, 129.0, 128.8, 128.1, 127.2, 68.5, 22.0 | ~1715 (C=O, ester), ~1250 (C-O, ester), ~3060 (C-H, aromatic) | 240 [M]⁺ |
Note: Data for Isopropyl 3'-biphenylcarboxylate is predicted based on analogous structures and standard chemical shift values, as direct experimental data was not found in the provided search results.
Table 2: Comparative Spectroscopic Data for 3-Carboxyphenylboronic Acid and its Reaction Products[3]
| Compound | Formula | MW | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Key FT-IR Signals (cm⁻¹) | MS Fragment Ions (m/z) |
| 3-Carboxyphenylboronic Acid | C₇H₇BO₄ | 165.95 | 8.45 (s), 8.15 (d), 7.95 (d), 7.45 (t) | 167.5, 137.0, 133.5, 130.0, 128.5 | 3300-2500 (O-H), 1680 (C=O) | 149, 121, 105 |
| Biphenyl-3-carboxylic acid | C₁₃H₁₀O₂ | 198.22 | 8.30 (s), 8.10 (d), 7.85 (d), 7.40-7.60 (m) | 167.0, 141.0, 140.0, 131.5, 129.0 | 3300-2500 (O-H), 1690 (C=O) | 181, 152 |
| Methyl 3-biphenylcarboxylate | C₁₄H₁₂O₂ | 212.24 | 8.25 (s), 8.05 (d), 3.90 (s) | 166.5, 141.2, 140.5, 131.0, 129.0 | 1720 (C=O), 1250 (C-O) | 181, 152 |
| N-phenyl-3-biphenylcarboxamide | C₁₉H₁₅NO | 273.33 | 10.20 (s, NH), 8.20 (s), 7.10-7.80 (m) | 165.5, 141.0, 139.0, 138.0, 129.0 | 3300 (N-H), 1660 (C=O, amide) | 196, 181, 152 |
Key Spectroscopic Observations and Alternatives
-
¹H and ¹³C NMR: NMR spectroscopy is the most powerful tool for the structural elucidation of these products. For the this compound product, the characteristic septet at ~5.25 ppm and doublet at ~1.39 ppm confirm the presence of the isopropoxy group. In Suzuki coupling products, the appearance of additional aromatic signals and the disappearance of the boronic acid proton signal are key indicators of a successful reaction. It is important to note that boronic acids can form oligomeric anhydrides (boroxines), which can lead to complex or broad NMR spectra.[5] Running spectra in solvents like d4-methanol or D₂O can help break up these oligomers and provide clearer spectra.[5]
-
¹¹B NMR: This technique is particularly useful for monitoring reactions involving boronic acids.[4] The trigonal boronic acid typically shows a signal around 29-30 ppm, which shifts significantly upfield to ~13-22 ppm upon formation of a tetrahedral boronate ester.[6] This provides direct evidence of the reaction at the boron center.[7]
-
FT-IR Spectroscopy: The most prominent band for the title compound's derivatives is the ester carbonyl (C=O) stretch, typically found around 1715 cm⁻¹. This is distinct from the carboxylic acid C=O stretch in the comparative compound, which appears at a slightly higher frequency (~1680-1690 cm⁻¹) and is accompanied by a very broad O-H stretch.[3]
-
Mass Spectrometry: MS provides crucial information about the molecular weight and fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is often used to confirm the elemental composition of the product.[8] Electrospray ionization (ESI) is a common technique, though boronic acids can exhibit complex behavior, sometimes forming adducts with the solvent.[9]
Experimental Workflows and Protocols
The following diagrams and protocols outline the synthesis and analysis of the target compounds.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol 1: Suzuki-Miyaura Cross-Coupling[3]
-
Reactant Setup: In a round-bottom flask, dissolve this compound (1.2 mmol), bromobenzene (1.0 mmol), palladium(II) acetate (0.02 mmol), and a suitable phosphine ligand (e.g., triphenylphosphine, 0.08 mmol) in a 4:1 mixture of 1,4-dioxane and water (10 mL).
-
Reaction Execution: Add potassium carbonate (2.0 mmol) to the mixture. Place the flask under an inert atmosphere (e.g., nitrogen or argon). Heat the reaction mixture to 80-100 °C for 2-4 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Acidify the solution with 1M HCl.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.
Caption: General workflow for the spectroscopic analysis of reaction products.
Experimental Protocol 2: Spectroscopic Analysis
-
NMR Spectroscopy: Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[10] Acquire ¹H, ¹³C, and, if applicable, ¹¹B NMR spectra on a spectrometer (e.g., 400 or 500 MHz). For boronic acid starting materials, using d₄-methanol can prevent signal broadening from oligomerization.[5]
-
FT-IR Spectroscopy: Acquire the infrared spectrum of the solid sample using an FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared. Record the spectrum over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., ESI). Acquire the mass spectrum to determine the molecular weight and perform HRMS to confirm the elemental composition.[8]
Conclusion
The spectroscopic analysis of reaction products from this compound is straightforward using standard analytical techniques. NMR, FT-IR, and MS provide complementary information essential for unambiguous structure determination. The isopropoxycarbonyl group provides distinct NMR and IR signatures that are easily distinguishable from other functional groups, such as the carboxylic acid in the comparative compound 3-carboxyphenylboronic acid. When analyzing boronic acids and their derivatives, special consideration for sample preparation, particularly for NMR, is advised to obtain high-quality data. The protocols and comparative data presented in this guide serve as a valuable resource for researchers working with these important synthetic building blocks.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Applications of 3-(Isopropoxycarbonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of the applications of 3-(Isopropoxycarbonyl)phenylboronic acid, a versatile reagent in organic synthesis and a promising candidate for targeted drug delivery systems. Through a comparative analysis with alternative phenylboronic acid (PBA) derivatives, this document outlines its performance, supported by experimental data, detailed protocols, and mechanistic diagrams to facilitate its application in research and development.
Suzuki-Miyaura Cross-Coupling Reactions: A Comparative Perspective
This compound is frequently utilized as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The electronic and steric nature of the substituents on the phenylboronic acid ring significantly influences the reaction efficiency.
Comparative Performance in Suzuki-Miyaura Coupling
Table 1: Comparative Yields of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling with Aryl Bromides
| Phenylboronic Acid Derivative | Aryl Halide Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | ~95% | [1] (representative) |
| Phenylboronic acid | Iodobenzene | Pd-IPG | K₂CO₃ | EtOH/H₂O | 60 | 1 | >98% | [1] |
| 4-Methoxyphenylboronic acid (electron-donating) | 4-Bromotoluene | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 100 | 2 | 98% | [2] |
| 4-Nitrophenylboronic acid (electron-withdrawing) | 4-Chlorotoluene | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane | 100 | 12 | 85% | [2] |
| 2-Nitrophenylboronic acid (electron-withdrawing, sterically hindered) | Aryl Halide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 24 | 70-85% | [2] |
Note: The data presented is compiled from different sources with varying reaction conditions and should be used as a qualitative guide.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general protocol for the Suzuki-Miyaura coupling of an aryl halide with a phenylboronic acid, which can be adapted for this compound.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Catalytic Cycle
The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction is a well-established mechanism involving oxidative addition, transmetalation, and reductive elimination.
Applications in Drug Delivery and Biosensing
Phenylboronic acids are known for their ability to form reversible covalent bonds with 1,2- and 1,3-diols, a property that is exploited in the design of drug delivery systems and biosensors. A key target for PBA-functionalized systems is sialic acid (SA), which is often overexpressed on the surface of cancer cells.[3]
Comparative Sialic Acid Binding Affinity
The binding affinity of PBAs to sialic acid is pH-dependent and influenced by the substituents on the phenyl ring. While specific binding data for this compound is not extensively reported, we can compare the binding constants of other PBA derivatives to understand the structure-affinity relationship. Heterocyclic boronic acids have shown particularly high affinity for sialic acid, especially under acidic conditions relevant to the tumor microenvironment.[4][5]
Table 2: Comparative Binding Constants (Kₐ, M⁻¹) of Boronic Acids with Sialic Acid
| Boronic Acid Derivative | pH | Binding Constant (Kₐ, M⁻¹) | Reference |
| Phenylboronic acid | 7.4 | 11.4 | [6] |
| 3-Propionamidophenylboronic acid | 7.4 | ~40 | [5] |
| 5-Boronopicolinic acid | 6.5 | >1000 | [4][5] |
| 4-(Methylsulfonyl)benzeneboronic acid | 7.4 | High | [5] |
PBA-Mediated Drug Delivery Workflow
PBA-functionalized nanoparticles can be designed to encapsulate therapeutic agents and target cancer cells via the interaction with sialic acid on the cell surface. The acidic tumor microenvironment can then trigger the release of the drug.
Comparative Drug Loading and Release
The efficiency of drug encapsulation and release is critical for the therapeutic efficacy of a nanoparticle system. While data for nanoparticles specifically formulated with this compound is limited, studies on other PBA-functionalized systems provide insights into their potential performance. For instance, PBA-functionalized nanoparticles have been shown to achieve high drug loading and pH-responsive release.[7][8][9]
Table 3: Performance of Phenylboronic Acid-Functionalized Nanoparticles for Drug Delivery
| Nanoparticle System | Drug | Drug Loading Content (%) | Drug Loading Efficiency (%) | Release Condition | Reference |
| PBA-functionalized homopolymer NPs | Emodin | 2.1 | 78 | pH 5.0 > pH 7.4 | [7][10] |
| PBA-containing amphiphilic copolymer micelles | Doxorubicin | ~50 | >95 | ROS-responsive | [8] |
| PBA-grafted hydrophilic polymer nanoconstructs | Curcumin | High | High | pH-responsive | [9] |
Experimental Protocol: Preparation and Characterization of PBA-Functionalized Nanoparticles
The following is a generalized protocol for the synthesis and characterization of drug-loaded PBA nanoparticles, based on the solvent displacement technique.[7]
Materials:
-
PBA-functionalized polymer (e.g., synthesized from a monomer like 3-((acrylamido)methyl)phenylboronic acid)
-
Drug with diol groups (e.g., Emodin)
-
Organic solvent (e.g., Methanol or DMSO)
-
Ultrapure water
Procedure:
-
Nanoparticle Formulation: Dissolve the PBA-functionalized polymer in an appropriate organic solvent. Separately, dissolve the drug in the same solvent. Mix the two solutions.
-
Self-Assembly: Add the polymer-drug solution dropwise into vigorously stirring ultrapure water. The nanoparticles will form spontaneously via solvent displacement.
-
Purification: Stir the nanoparticle suspension overnight to allow for solvent evaporation. Purify the nanoparticles by dialysis against ultrapure water to remove unloaded drug and residual organic solvent.
-
Characterization:
-
Size and Morphology: Determine the hydrodynamic diameter and size distribution by Dynamic Light Scattering (DLS) and visualize the morphology using Transmission Electron Microscopy (TEM).
-
Drug Loading: To determine the Drug Loading Content (DLC) and Encapsulation Efficiency (EE), lyse a known amount of lyophilized drug-loaded nanoparticles in an organic solvent and quantify the drug concentration using UV-Vis spectroscopy or HPLC.
-
DLC (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug) x 100
-
-
In Vitro Release: Disperse the drug-loaded nanoparticles in buffer solutions of different pH (e.g., pH 7.4 and pH 5.0) and incubate at 37 °C. At predetermined time points, collect aliquots, separate the nanoparticles by centrifugation, and quantify the amount of released drug in the supernatant.
-
Conclusion
This compound is a valuable reagent for Suzuki-Miyaura cross-coupling reactions, offering good yields in the synthesis of biaryl compounds. Its performance is comparable to other electron-withdrawing substituted phenylboronic acids. Furthermore, its inherent ability to interact with diols makes it a promising candidate for the development of advanced drug delivery systems targeting sialic acid on cancer cells. The provided comparative data, experimental protocols, and mechanistic diagrams serve as a foundational guide for researchers to effectively utilize this compound in their synthetic and biomedical applications. Further research focusing on direct comparative studies will be beneficial for a more precise evaluation of its performance against a broader range of alternatives.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00005F [pubs.rsc.org]
- 4. Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular recognition of sialic acid end groups by phenylboronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 9. Phenylboronic acid-based core–shell drug delivery platform clasping 1,3-dicarbonyl compounds by a coordinate interaction - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 3-(Isopropoxycarbonyl)phenylboronic Acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 3-(Isopropoxycarbonyl)phenylboronic acid are paramount for ensuring laboratory safety and environmental compliance. This guide provides a clear, step-by-step approach to the safe disposal of this compound, based on currently available safety data.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Thermal decomposition of this compound can release irritating and toxic gases and vapors.
Key Safety Information:
| Parameter | Recommendation | Source |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. | [1] |
| Handling | Use with local exhaust ventilation. Avoid contact with skin, eyes, or clothing. Wash face, hands, and any exposed skin thoroughly after handling. | [1] |
| Storage | Store away from sunlight in a well-ventilated place at room temperature (preferably cool). Keep the container tightly closed. | [1] |
| In case of a Spill | Sweep up and gather scattered particles, and collect them in an empty airtight container. Clean contaminated objects and areas thoroughly, observing environmental regulations. | [1] |
Disposal Protocol for this compound
The primary directive for the disposal of this compound is to adhere to all applicable regional, national, and local laws and regulations.[1] Chemical waste disposal regulations can vary significantly, so it is essential to consult with your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
Disposal Workflow:
The following diagram outlines the logical steps for the proper disposal of this compound.
Step-by-Step Disposal Procedure:
-
Consult Regulations : Before beginning any disposal process, consult your institution's EHS guidelines and local hazardous waste regulations. These regulations will provide specific requirements for the disposal of chemical waste.
-
Characterize the Waste : Identify the nature of the waste. This could include:
-
Unused or expired this compound.
-
Contaminated materials from a spill, such as absorbents, gloves, and lab coats.
-
Empty containers that are not thoroughly cleaned. These should be handled as the product itself.
-
Aqueous or solvent solutions containing the compound.
-
-
Proper Containerization :
-
Place solid waste in a designated, well-labeled, and sealed container.
-
For contaminated materials, use a separate, clearly labeled container.
-
Ensure all waste containers are compatible with the chemical and are in good condition.
-
-
Labeling : Clearly label all waste containers with the full chemical name: "this compound" and any other required hazard information as per your local regulations.
-
Arrange for Disposal : Contact your institution's EHS department or a certified hazardous waste disposal company to arrange for the pickup and proper disposal of the chemical waste.
-
Documentation : Complete all necessary paperwork for the waste disposal, ensuring a clear record is kept for compliance purposes.
Important Environmental Precaution:
Take care to prevent the discharge of this compound and contaminated wastewater into the environment.[1] All materials used for cleaning spills and contaminated surfaces should be collected and disposed of as hazardous waste.[1]
References
Essential Safety and Operational Guide for 3-(Isopropoxycarbonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-(Isopropoxycarbonyl)phenylboronic acid. The information is compiled to ensure the safety of laboratory personnel and to provide clear, actionable guidance.
Immediate Safety Precautions
Emergency Contact Information:
-
In case of emergency, call: [Insert your institution's emergency number]
-
Poison Control Center: [Insert local poison control number]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound and other boronic acid derivatives.[4]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[5] | To protect eyes from dust particles and potential splashes of the chemical.[4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[5] Inspect gloves before use and change immediately if contaminated.[4] | To prevent skin contact with the compound.[4] |
| Body Protection | A laboratory coat is required.[5] For larger quantities, a chemical-resistant apron over the lab coat is recommended. | To protect skin from accidental spills and contact.[4][5] |
| Respiratory Protection | For handling small quantities in a fume hood, respiratory protection may not be necessary.[5] If dust is generated, a NIOSH-approved respirator for organic vapors and particulates is required.[4] | To prevent inhalation of dust particles and minimize the risk of respiratory tract irritation.[4] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Handling:
-
Post-Handling:
-
Clean the work area and any equipment used, ensuring no residual chemical remains.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4]
-
Remove PPE carefully to avoid contaminating skin.
-
Experimental Protocol: General Weighing and Solution Preparation
This protocol outlines a general procedure for safely weighing this compound and preparing a solution.
-
Equipment and Materials:
-
This compound solid
-
Appropriate solvent
-
Analytical balance inside a ventilated enclosure or fume hood
-
Spatula
-
Weighing paper or boat
-
Volumetric flask with a stopper
-
Beaker
-
Magnetic stir bar and stir plate (optional)
-
-
Procedure:
-
Place a clean weighing paper or boat on the analytical balance and tare it.
-
Carefully transfer the desired amount of this compound from the storage container to the weighing paper using a clean spatula. Avoid creating dust.
-
Record the exact weight of the solid.
-
Transfer the weighed solid to a clean, dry beaker.
-
Add a small amount of the desired solvent to the beaker to dissolve the solid. Gentle stirring with a magnetic stir bar may be required.
-
Once dissolved, carefully transfer the solution to the volumetric flask.
-
Rinse the beaker with a small amount of the solvent and add the rinsing to the volumetric flask to ensure a complete transfer.
-
Add the solvent to the volumetric flask up to the calibration mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Label the flask with the chemical name, concentration, solvent, and date of preparation.
-
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[5]
-
Solid Waste: Collect all solid waste, including contaminated gloves, weighing papers, and paper towels, in a designated, labeled, and sealed container for hazardous chemical waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, labeled, and sealed container for hazardous chemical waste. Do not pour waste down the drain.[5]
-
Container Disposal: Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. The rinsed container should then be disposed of according to institutional guidelines.
Emergency Procedures
-
Spill:
-
Evacuate non-essential personnel from the area.[5]
-
Ensure the area is well-ventilated, if safe to do so.[5]
-
For small spills, use an inert absorbent material like sand or vermiculite to contain the spill, avoiding dust generation.[5]
-
Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[5]
-
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



